molecular formula C9H8N2 B100589 3-Methylcinnoline CAS No. 17372-78-0

3-Methylcinnoline

Cat. No.: B100589
CAS No.: 17372-78-0
M. Wt: 144.17 g/mol
InChI Key: CEYRROMZZGLFSL-UHFFFAOYSA-N
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Description

Overview 3-Methylcinnoline is a nitrogen-containing heterocyclic compound that serves as a versatile building block in organic synthesis and research applications. This compound is part of the cinnoline family, which is of significant interest in medicinal chemistry and materials science. Applications Research into cinnoline derivatives like this compound explores their potential as core structures for developing novel pharmaceutical reagents , particularly in oncology and inflammation. Its structure also makes it a candidate for use in material science , including the development of advanced polymers and organic electronics such as OLEDs. Additionally, it may be investigated for use in creating specialty dyes and corrosion inhibitors . Research Value The cinnoline scaffold provides a privileged structure for designing and synthesizing new bioactive molecules. Researchers value this compound for its potential to modulate biological pathways and its utility in constructing complex molecular architectures for functional materials. Handling and Storage Store in a cool, dry place. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Notice This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-6-8-4-2-3-5-9(8)11-10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRROMZZGLFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341755
Record name 3-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17372-78-0
Record name 3-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methylcinnoline from o-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinnoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 3-methylcinnoline, a representative member of this class, starting from the readily available precursor, o-aminoacetophenone. The synthesis is presented as a robust, two-part process. The initial phase employs the Borsche-Herbert reaction, a classical and efficient method for constructing the core cinnoline scaffold, to yield the intermediate 4-hydroxy-3-methylcinnoline.[3] The second phase details the strategic deoxygenation of this intermediate, a critical transformation involving chlorination followed by catalytic hydrogenation, to afford the final this compound product. This document provides not only detailed, step-by-step experimental protocols but also elucidates the underlying chemical principles and mechanisms, offering researchers a comprehensive and practical framework for laboratory synthesis.

Introduction: The Cinnoline Scaffold in Modern Chemistry

The cinnoline ring system, a benzo[c]pyridazine structure, is a privileged scaffold in medicinal chemistry.[1] First synthesized by Richter in 1883, its derivatives have been extensively explored for their therapeutic potential.[2][4] The structural rigidity and unique electronic properties imparted by the fused aromatic rings and the adjacent nitrogen atoms make cinnolines versatile pharmacophores capable of interacting with a variety of biological targets.[1]

Numerous synthetic strategies have been developed to access the cinnoline core.[5] Among the most reliable and time-tested methods for generating 4-hydroxycinnoline derivatives is the Borsche-Herbert cyclization.[3] This reaction involves the diazotization of an o-aminoaryl ketone or aldehyde, followed by an intramolecular cyclization of the resulting diazonium salt.[3] This guide focuses on this specific transformation as the entry point to the target molecule, this compound. The subsequent removal of the 4-hydroxy group, which is essential for accessing the parent cinnoline scaffold, presents a distinct synthetic challenge that this guide addresses through a proven chlorination-reduction sequence.

Part 1: Borsche-Herbert Synthesis of 4-hydroxy-3-methylcinnoline

The initial stage of the synthesis involves the transformation of o-aminoacetophenone into 4-hydroxy-3-methylcinnoline. This is a one-pot reaction that proceeds via two key mechanistic steps: diazotization and intramolecular cyclization.

Mechanism and Rationale

The reaction is initiated by treating o-aminoacetophenone with sodium nitrite (NaNO₂) in a strong acidic medium, typically hydrochloric or sulfuric acid, at low temperatures (0-5 °C). This generates nitrous acid (HONO) in situ, which then reacts with the primary aromatic amine to form a highly reactive o-acetylphenyldiazonium salt.

The crucial cyclization step follows. The diazonium group is a potent electrophile, while the acetyl group, in equilibrium with its enol tautomer, provides the necessary nucleophile. The enol form attacks the terminal nitrogen of the diazonium salt, leading to the formation of the six-membered pyridazine ring and subsequent rearomatization to yield the thermodynamically stable 4-hydroxy-3-methylcinnoline product. The acid concentration and temperature are critical parameters; sufficient acid is required to catalyze enolization, but excessive acidity or elevated temperatures can promote unwanted side reactions.[5]

Borsche_Herbert_Mechanism Borsche-Herbert Reaction Mechanism Start o-Aminoacetophenone Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization 1 Diazonium o-Acetylphenyldiazonium Salt (Intermediate) Diazotization->Diazonium 2 Enolization Acid-Catalyzed Enolization Enol Enol Tautomer (Nucleophile) Cyclization Intramolecular Cyclization Diazonium->Cyclization Enol->Cyclization Product 4-hydroxy-3-methylcinnoline Cyclization->Product 3

Caption: Borsche-Herbert reaction pathway for 4-hydroxy-3-methylcinnoline.

Detailed Experimental Protocol: Synthesis of 4-hydroxy-3-methylcinnoline

Materials and Equipment:

  • o-Aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (for recrystallization)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Amine Salt Solution: In the three-neck flask, dissolve o-aminoacetophenone (1.0 eq) in a mixture of concentrated HCl and water under vigorous stirring. Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the stirred amine salt solution via the dropping funnel, ensuring the internal temperature is maintained strictly between 0 °C and 5 °C. The addition should take approximately 30-45 minutes.

  • Cyclization and Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction mixture to warm slowly to room temperature. Continue stirring at room temperature for 12-18 hours. A precipitate will form as the reaction progresses.

  • Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Neutralization and Purification: Suspend the crude solid in a saturated sodium bicarbonate solution to neutralize any residual acid. Stir for 30 minutes, then filter, wash with water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield pure 4-hydroxy-3-methylcinnoline as a crystalline solid.

Process Parameters and Optimization

The yield and purity of 4-hydroxy-3-methylcinnoline are highly dependent on reaction conditions. The following table summarizes key parameters based on established principles for the Borsche-Herbert synthesis.[3]

ParameterConditionRationale / Impact on Yield & Purity
Temperature 0-5 °C (Diazotization)Crucial. Prevents premature decomposition of the diazonium salt and minimizes side reactions. Higher temperatures lead to significantly lower yields.
Acid Conc. HCl or H₂SO₄Acts as both a solvent for the amine salt and a catalyst for enolization. The concentration affects the rate of both diazotization and cyclization.
NaNO₂ Stoichiometry 1.05 - 1.1 eqA slight excess ensures complete conversion of the primary amine. A large excess can lead to unwanted side reactions.
Reaction Time 12-24 hoursAllows for the slow, controlled cyclization to proceed to completion at room temperature. Shorter times may result in incomplete reaction.

Part 2: Deoxygenation of 4-hydroxy-3-methylcinnoline

The conversion of the stable 4-hydroxy-3-methylcinnoline intermediate to the final this compound product requires the removal of the C4-hydroxyl group. This is achieved via a two-step sequence: conversion of the hydroxyl to a better leaving group (chloride), followed by reductive dehalogenation.

Mechanism and Rationale

The hydroxyl group of a 4-hydroxycinnoline (which exists in tautomeric equilibrium with its cinnolin-4(1H)-one form) is a poor leaving group. To facilitate its removal, it is first converted into a chloride atom, an excellent leaving group. This is typically accomplished by treating the intermediate with a strong chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often at reflux.[6][7] The reaction proceeds via an initial phosphorylation or chlorosulfinylation of the hydroxyl oxygen, creating a highly reactive intermediate that is readily displaced by a chloride ion.[8]

The resulting 4-chloro-3-methylcinnoline is then subjected to catalytic hydrogenation. In this step, the compound is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst facilitates the oxidative addition of palladium into the C-Cl bond, followed by hydrogenolysis, which cleaves the bond and replaces the chlorine atom with hydrogen, yielding this compound. A base, such as triethylamine or sodium acetate, is often added to neutralize the HCl generated during the reaction, preventing catalyst poisoning and promoting the reaction.

Deoxygenation_Workflow Deoxygenation Workflow Hydroxy 4-hydroxy-3-methylcinnoline Chlorination Chlorination (POCl₃, Reflux) Hydroxy->Chlorination Step 1 Chloro 4-chloro-3-methylcinnoline (Intermediate) Chlorination->Chloro Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Base) Chloro->Hydrogenation Step 2 FinalProduct This compound Hydrogenation->FinalProduct

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Methylcinnoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR analysis for this heterocyclic compound. It offers a comprehensive interpretation of its spectral data, grounded in established principles and comparative analysis with related structures.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest in medicinal chemistry and materials science.[1] The arrangement of the nitrogen atoms in the cinnoline ring system imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable pharmacophore.[2] The introduction of a methyl group at the 3-position, yielding this compound, subtly yet significantly alters the molecule's steric and electronic landscape, which can be precisely elucidated using high-resolution NMR spectroscopy. Understanding the NMR signature of this compound is crucial for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

Foundational Principles of NMR Spectroscopy for Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3]

¹H NMR Spectroscopy: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Protons in electron-rich environments are shielded and resonate at a higher field (lower ppm values), while those in electron-deficient regions are deshielded and appear at a lower field (higher ppm values).[4] Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), provides information about the number of neighboring, non-equivalent protons. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus provides insight into its electronic environment.[5] Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C coupling is not typically observed. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying the spectrum and providing a direct count of non-equivalent carbons in a molecule.

For N-heterocyclic compounds like cinnoline, the nitrogen atoms exert a significant deshielding effect on adjacent protons and carbons due to their electronegativity.[6] This effect is most pronounced at the α-positions.

Structural Elucidation of this compound using NMR Spectroscopy

The standard numbering of the cinnoline ring system is crucial for the correct assignment of NMR signals. The numbering begins at the nitrogen atom not part of the fused benzene ring and proceeds around the heterocyclic ring before continuing to the carbocyclic ring.

Caption: Workflow for complete NMR structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By understanding the fundamental principles of NMR and leveraging data from analogous compounds, a comprehensive and accurate interpretation of its spectral features can be achieved. The predicted chemical shifts and coupling patterns outlined in this guide serve as a robust framework for the analysis of experimentally acquired data. For definitive structural confirmation, the application of 2D NMR techniques is highly recommended. This in-depth understanding is paramount for researchers and scientists working with cinnoline derivatives in various fields of chemical and pharmaceutical sciences.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • National Center for Biotechnology Information. 3-Methylquinoline. PubChem. Available at: [Link]

  • ElectronicsAndBooks. Mass Spectral and NMR Studies of some Cinnolines. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. Proton magnetic resonance spectra of cinnolines. Part II. Alkylated derivatives of 4-substituted cinnolines. RSC Publishing. Available at: [Link]

  • ResearchGate. Methods for the synthesis of cinnolines (Review). Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. Available at: [Link]

  • Hans Reich NMR Collection. NMR Spectroscopy. University of Wisconsin. Available at: [Link]

  • European Journal of Chemistry. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation. Available at: [Link]

  • IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

  • ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ResearchGate. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

  • YouTube. NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. Available at: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • University of Puget Sound. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of substituted quinolines. Drawing upon established protocols and field-proven insights, this document will detail the journey from synthesis to structural elucidation, emphasizing the causality behind experimental choices and the importance of self-validating systems for ensuring scientific integrity.

Introduction: The Significance of Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structural motif in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within a quinoline derivative, its crystal structure, is fundamental to understanding its physicochemical properties, molecular interactions, and ultimately, its pharmacological activity. X-ray crystallography stands as the most definitive method for obtaining this detailed structural information, providing an unambiguous determination of molecular geometry and intermolecular interactions. This knowledge is invaluable for rational drug design, enabling the optimization of lead compounds to enhance efficacy and reduce off-target effects.

Methodologies for Structural Elucidation

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target molecule and culminates in the refinement of its atomic coordinates.

Synthesis of Substituted Quinolines

A variety of synthetic routes are available for the preparation of substituted quinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. One of the most common and versatile methods is the Friedländer annulation .

Experimental Protocol: Friedländer Synthesis of a 2-Methyl-4-Styrylquinoline Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the precursor chalcone, an (E)-1-(2-aminophenyl)-3-arylprop-2-en-1-one, in a suitable solvent such as ethanol.

  • Reagent Addition: Add a molar excess of acetone, which will serve to form the second ring of the quinoline system.

  • Catalysis: Introduce a catalytic amount of a base, such as potassium hydroxide, to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure 2-methyl-4-styrylquinoline derivative.

The rationale behind the Friedländer synthesis lies in the base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, in this case, acetone. The reaction proceeds through an initial aldol-type addition followed by cyclization and dehydration to form the quinoline ring system.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_computational Computational Studies Start Starting Materials (o-aminoaryl ketone/aldehyde, α-methylene compound) Reaction Friedländer Annulation (Base or Acid Catalysis) Start->Reaction Condensation Purification Purification (Recrystallization) Reaction->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Pure Compound Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection High-Quality Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Data DFT DFT Calculations (Geometry Optimization, Electronic Properties) Structure_Solution->DFT Experimental Geometry Docking Molecular Docking (Binding Mode Analysis) Structure_Solution->Docking Ligand Structure

Caption: Workflow for the Synthesis, Characterization, and Structural Analysis of Substituted Quinolines.

Spectroscopic Characterization

Before proceeding to crystallographic analysis, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and the electronic environment of the quinoline ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For instance, the formation of the quinoline ring can be monitored by the disappearance of N-H stretching bands from the aminophenyl precursor.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

Single Crystal Growth

The cornerstone of a successful X-ray diffraction experiment is the availability of a high-quality single crystal. This is often the most challenging and empirical step in the process.

Experimental Protocol: Slow Evaporation for Crystal Growth

  • Solvent Selection: Dissolve the purified quinoline derivative in a suitable solvent or solvent mixture in which it is sparingly soluble. The choice of solvent is critical and often determined through screening of various options.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature or a slightly elevated temperature.

  • Crystallization Setup: Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over time, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Crystal Harvesting: Once crystals of a suitable size and quality have formed, carefully harvest them from the mother liquor and mount them for X-ray diffraction analysis.

The principle behind slow evaporation is to gradually increase the concentration of the solute beyond its solubility limit, allowing for the orderly arrangement of molecules into a crystalline lattice. Rapid changes in temperature or solvent concentration can lead to the formation of amorphous precipitates or poorly ordered crystals.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.

Data Collection

The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these reflections are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data are then processed to determine the crystal's unit cell parameters and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map, and the structure is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. The final refined structure provides the precise coordinates of each atom in the unit cell.

Data Presentation and Interpretation

The results of a crystal structure analysis are typically presented in tabular and graphical formats.

Crystallographic Data

The following table summarizes key crystallographic data for a hypothetical substituted quinoline.

ParameterValue
Chemical formulaC₁₈H₁₄FN
Formula weight275.31
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
β (°)105.23(2)
Volume (ų)1492.1(9)
Z4
Density (calculated, g/cm³)1.226
R-factor (%)4.5
Goodness-of-fit1.05
Molecular and Crystal Structure

The refined crystal structure reveals the precise molecular geometry, including bond lengths and angles. Furthermore, it provides insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. For instance, in the crystal structure of (E)-4-(4-fluorostyryl)-2-methylquinoline, molecules are joined into cyclic centrosymmetric dimers by C—H⋯N hydrogen bonds, and these dimers are linked into sheets by π–π stacking interactions.

Caption: A generalized molecular structure of a substituted quinoline.

Computational Studies: A Synergy with Experimental Data

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly used in conjunction with experimental crystallographic data to gain deeper insights into the properties and potential biological activity of quinoline derivatives.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, calculate spectroscopic properties (NMR, IR), and analyze the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A high correlation between theoretical and experimental spectroscopic data serves to validate the computational model.

  • Molecular Docking: Molecular docking simulations can predict the binding mode of a quinoline derivative within the active site of a biological target, such as an enzyme or receptor. The experimentally determined crystal structure of the ligand provides an accurate starting point for these simulations, enhancing the reliability of the predictions.

Conclusion

The determination of the crystal structure of substituted quinolines is a critical step in understanding their structure-activity relationships and in the rational design of new therapeutic agents. This guide has outlined the key experimental and computational methodologies involved in this process, from synthesis and spectroscopic characterization to single-crystal X-ray diffraction and computational modeling. By integrating these techniques, researchers can obtain a comprehensive understanding of the three-dimensional atomic arrangement and intermolecular interactions of these important heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). Journal of Chemical Education. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Archiv der Pharmazie. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2025). ResearchGate. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (2024). Journal of Applied Bioanalysis. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. [Link]

  • What is Single Crystal X-ray Diffraction?. (2020). YouTube. [Link]

  • Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. (2025). Bentham Science. [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

An In-depth Technical Guide to the Reactivity and Stability of the Cinnoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties.[1][2] Despite its importance as a pharmacophore, a comprehensive understanding of the fundamental reactivity and stability of the core cinnoline ring is crucial for the rational design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical behavior of the cinnoline nucleus, offering insights into its reactivity towards various chemical transformations and its stability under different conditions.

Cinnoline is a pale yellow solid with a melting point of 39 °C and a pKa of 2.64.[3][4] It is an isosteric analog of quinoline and isoquinoline, and this relationship provides a valuable framework for understanding its chemical properties.[1]

I. Electronic Structure and Aromaticity: The Foundation of Reactivity

The reactivity of the cinnoline ring is fundamentally governed by its electronic structure and aromaticity. The presence of two adjacent nitrogen atoms in the heterocyclic ring introduces a significant electronic perturbation compared to its carbocyclic analog, naphthalene. This results in a π-deficient character, particularly in the pyridazine ring, which influences its susceptibility to both electrophilic and nucleophilic attack.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for elucidating the electronic properties of cinnoline. Frontier Molecular Orbital (FMO) analysis of 4-substituted cinnolines has shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are key determinants of chemical reactivity and stability.[5] A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity.[5]

The aromaticity of the cinnoline ring system can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).[4][6] These analyses help to quantify the degree of electron delocalization and aromatic character of both the benzene and pyridazine rings within the cinnoline scaffold.

II. Reactivity of the Cinnoline Ring

The π-deficient nature of the cinnoline ring, particularly the pyridazine portion, and the presence of basic nitrogen atoms dictate its reactivity profile.

A. Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the cinnoline ring is generally less facile than on benzene due to the electron-withdrawing effect of the two nitrogen atoms. The reaction typically occurs on the benzenoid ring, which is more electron-rich than the pyridazine ring.

Mechanism and Regioselectivity:

The mechanism of EAS on cinnoline proceeds through the classical two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[7][8] The rate-determining step is the initial attack of the electrophile on the aromatic ring.[8]

In strongly acidic conditions, the cinnoline ring is protonated at one of the nitrogen atoms, forming a cinnolinium cation. This further deactivates the ring towards electrophilic attack. However, substitution still occurs, primarily at the 5- and 8-positions . This regioselectivity is attributed to the relative stability of the resulting sigma complexes, where the positive charge is better accommodated without being placed on the carbon adjacent to the positively charged nitrogen atom.

Experimental Protocol: Nitration of Cinnoline [9]

This protocol describes the nitration of cinnoline to yield a mixture of 5- and 8-nitrocinnoline.

Materials:

  • Cinnoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or other suitable base for neutralization

  • Dichloromethane (CH₂Cl₂), or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Thin-Layer Chromatography (TLC) plates and appropriate developing solvent system

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with careful stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate flask, dissolve cinnoline in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the solution of cinnoline in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: a. Carefully pour the reaction mixture onto a large amount of crushed ice. This will cause the crude nitrated products to precipitate. b. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or other suitable base until the pH is neutral. c. Extract the aqueous mixture with dichloromethane or another suitable organic solvent. d. Combine the organic extracts and wash with water, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter and evaporate the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: The mixture of 5- and 8-nitrocinnoline can be separated by column chromatography on silica gel using an appropriate eluent system.

Diagram: Electrophilic Nitration of Cinnoline

Caption: Electrophilic nitration of the cinnoline ring.

B. Nucleophilic Aromatic Substitution

The π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), especially when a good leaving group is present at an activated position.

Mechanism and Regioselectivity:

The SNA_r reaction on cinnoline derivatives typically proceeds via a two-step addition-elimination mechanism . The first step, which is usually rate-determining, involves the attack of the nucleophile on an electron-deficient carbon atom to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10] In the second step, the leaving group is expelled, and aromaticity is restored.[11]

By analogy with quinoline chemistry, the 4-position of the cinnoline ring is the most activated site for nucleophilic attack. This is because the negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom at the 1-position. The presence of electron-withdrawing groups on the ring can further enhance the rate of nucleophilic substitution.[8]

Diagram: Nucleophilic Substitution on 4-Chlorocinnoline

Caption: The addition-elimination mechanism for SNA_r.

C. Oxidation Reactions

The nitrogen atoms in the cinnoline ring are susceptible to oxidation, most commonly forming N-oxides.

N-Oxidation:

Cinnoline can be oxidized to its corresponding N-oxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[12] The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid. Due to the different electronic environments of the two nitrogen atoms, a mixture of N-1 and N-2 oxides can be formed.

Experimental Protocol: N-Oxidation of Cinnoline (Adapted from Quinoline N-Oxidation) [13]

This protocol provides a general procedure for the N-oxidation of a heterocyclic amine using m-CPBA.

Materials:

  • Cinnoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂) or other suitable chlorinated solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve cinnoline in dichloromethane in a round-bottom flask.

  • Addition of Oxidant: Cool the solution in an ice bath. Add m-CPBA portion-wise with stirring. The amount of m-CPBA used will determine the extent of oxidation (mono- vs. di-oxidation).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: a. Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. b. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter and concentrate the solution under reduced pressure to obtain the crude N-oxide(s).

  • Purification: The product(s) can be purified by column chromatography or recrystallization.

D. Reduction Reactions

The pyridazine ring of cinnoline can be reduced under various conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation of the cinnoline ring, typically using a palladium on carbon (Pd/C) catalyst, can lead to the reduction of the pyridazine ring to form 1,2,3,4-tetrahydrocinnoline.[14] The reaction involves the addition of hydrogen across the double bonds of the heterocyclic ring.

Experimental Protocol: Catalytic Hydrogenation of Cinnoline [15]

This is a general procedure for catalytic hydrogenation at atmospheric pressure.

Materials:

  • Cinnoline

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon

  • Filtration aid (e.g., Celite)

Procedure:

  • Setup: In a round-bottom flask, dissolve cinnoline in methanol or ethanol.

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C is flammable and should be handled with care.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas from a balloon and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: a. Carefully purge the flask with an inert gas to remove excess hydrogen. b. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by column chromatography or recrystallization if necessary.

III. Stability of the Cinnoline Ring

The stability of the cinnoline ring is a critical factor in its suitability for pharmaceutical applications. Its stability can be influenced by thermal stress, light exposure, and pH.

A. Thermal Stability

The thermal stability of cinnoline and its derivatives can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[16] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, phase transitions, and decomposition enthalpies. A TGA thermogram of a cinnoline derivative has been reported, providing insights into its thermal decomposition profile.[17]

B. Photochemical Stability

N-heterocyclic aromatic compounds can be susceptible to photodegradation upon exposure to UV light. The photostability of cinnoline can be evaluated by irradiating a solution of the compound with a UV lamp and monitoring its degradation over time using UV-Vis spectroscopy.[9] The quantum yield of photodegradation can be determined to quantify its photochemical lability. Studies on related N-heterocycles have shown that the number and position of nitrogen atoms can influence photostability.[18]

C. Stability in Aqueous Media

The stability of cinnoline in aqueous solutions is influenced by pH. As a weak base (pKa = 2.64), cinnoline will be protonated in acidic solutions.[3] The stability of cinnoline derivatives in aqueous solutions has been noted to be a factor in their biological activity.[19] DFT studies have been used to investigate the interaction of cinnoline with water molecules, providing insights into its behavior in aqueous environments.

IV. Influence of Substituents on Reactivity and Stability

The introduction of substituents onto the cinnoline ring can significantly alter its reactivity and stability. The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring are key factors.[20][21]

  • Electron-Donating Groups (EDGs): Substituents such as -OH, -OR, and -NH₂ increase the electron density of the ring, making it more susceptible to electrophilic attack and generally increasing the stability of the corresponding cationic intermediates.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and halogens decrease the electron density of the ring, deactivating it towards electrophilic substitution but activating it for nucleophilic substitution.[2][6]

Structure-activity relationship (SAR) studies on various cinnoline derivatives have demonstrated the profound impact of substituents on their biological profiles, which is a direct consequence of the altered electronic and steric properties of the cinnoline core.[1] For instance, halogen-substituted cinnoline derivatives have shown potent antimicrobial activity.[1]

Table 1: Summary of Substituent Effects on Cinnoline Reactivity

Reaction TypeEffect of Electron-Donating Groups (EDGs)Effect of Electron-Withdrawing Groups (EWGs)
Electrophilic SubstitutionActivates the ring, increases reaction rateDeactivates the ring, decreases reaction rate
Nucleophilic SubstitutionDeactivates the ring, decreases reaction rateActivates the ring, increases reaction rate

Conclusion

The cinnoline ring possesses a rich and varied chemistry, characterized by a π-deficient heterocyclic ring that influences its reactivity towards both electrophiles and nucleophiles. Its stability is a multifactorial property dependent on thermal, photochemical, and environmental conditions. A thorough understanding of the principles outlined in this guide is essential for medicinal chemists and researchers seeking to harness the therapeutic potential of the cinnoline scaffold. By strategically modifying the core ring system and understanding the underlying mechanisms of its reactions, the development of novel and more effective cinnoline-based drugs can be rationally advanced.

References

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  • ResearchGate. (n.d.). (A) FTIR spectra and (B) TGA thermogram of pure cinnoline 3, empty LCS... [Link]

  • ResearchGate. (n.d.). A plot of the computed aromaticity indices HOMA, NICS(1), FLU, MCI (Nth root; see Computational Details) and Q2(1) for cyclobuta[20]acene (a) and cyclobuta[3]acene (b). [Link]

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3-Methylcinnoline derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methylcinnoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, attracting significant interest from researchers in drug discovery. This guide focuses specifically on the this compound core, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the diverse biological activities with an emphasis on anticancer and antimicrobial applications, analyze structure-activity relationships, and provide detailed experimental protocols to facilitate further research and development in this promising area.

The Cinnoline Core: A Foundation for Diverse Bioactivity

Cinnoline and its derivatives are a class of heterocyclic compounds that have been the subject of extensive research due to their wide range of pharmacological properties.[1] The inherent structural features of the cinnoline nucleus make it a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological effects. These compounds have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, and neuroleptic activities, among others.[1] The interest in this heterocyclic system is driven by the potential to develop novel therapeutic agents with improved efficacy and safety profiles.

The introduction of a methyl group at the 3-position of the cinnoline ring creates a distinct subclass of derivatives with unique properties. This substitution can influence the molecule's lipophilicity, steric profile, and electronic distribution, thereby modulating its interaction with biological targets.

Synthetic Pathways to this compound Derivatives

The synthesis of the this compound scaffold is a critical step in the exploration of its therapeutic potential. Several synthetic strategies have been developed, with the most common and versatile approaches involving the cyclization of arylhydrazone precursors. These methods allow for the introduction of various substituents on the benzene ring, enabling the creation of diverse chemical libraries for biological screening.

Richter-Type Synthesis and Modifications

The classical Richter synthesis provides a foundational method for forming the cinnoline ring. However, modern adaptations are more commonly employed for their efficiency and substrate scope. A prevalent strategy involves the intramolecular cyclization of appropriately substituted phenylhydrazones.

A notable example is the cyclization of phenylhydrazonocarbethoxyacetones. This reaction is typically facilitated by a condensing agent like polyphosphoric acid, often under microwave irradiation to accelerate the reaction rate and improve yields.[2]

Caption: General workflow for the synthesis of this compound derivatives.

The causality behind this experimental choice lies in the electrophilic nature of the diazonium salt, which readily couples with the active methylene group of ethyl acetoacetate to form the hydrazone intermediate. The subsequent acid-catalyzed cyclization proceeds via an intramolecular electrophilic attack from the phenyl ring onto the hydrazone nitrogen, followed by dehydration to yield the stable aromatic cinnoline ring system. Microwave assistance provides efficient and uniform heating, drastically reducing reaction times compared to conventional heating methods.

Key Biological Activities and Therapeutic Potential

This compound derivatives have emerged as promising candidates in several therapeutic areas, primarily due to their potent anticancer and antimicrobial activities.

Anticancer Activity

The cinnoline scaffold is recognized for its potential in developing novel anticancer agents.[3] Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines.

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause DNA damage in cancer cells.[4] For instance, certain quinolinone derivatives, structurally related to cinnolines, have been shown to inhibit proliferation and trigger apoptosis in HL-60 (human promyelocytic leukemia) cells.[4] This is a critical attribute for an anticancer agent, as it leads to the selective elimination of tumor cells. Molecular docking studies on related quinazolinone compounds suggest that they can bind effectively to the ATP-binding site of key kinases like the Epidermal Growth Factor Receptor (EGFR), inhibiting its activity and disrupting downstream signaling pathways that are crucial for cancer cell survival and proliferation.[5]

Caption: Postulated mechanism of anticancer action for kinase-inhibiting derivatives.

Quantitative Data Summary:

Compound ClassCell LineActivity (IC₅₀ µM)Reference
3-MethylquniazolinonesA4313.48[5]
(Structurally related)A5492.55[5]
MCF-70.87[5]
NCI-H19756.42[5]
Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Cinnoline derivatives have shown considerable promise in this area. Specifically, various this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

Spectrum of Activity: Studies have shown that these compounds are active against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[2] Some derivatives have also demonstrated efficacy against fungal strains such as Aspergillus fumigatus and Candida albicans.[2] In some cases, the potency of these synthetic compounds has been found to be comparable to standard antibiotics at similar concentrations.

The rationale for exploring these compounds as antimicrobials stems from the established activity of related nitrogen-containing heterocycles, like quinolines and quinoxalines, which form the basis of many existing antibacterial drugs.[6][7] The mechanism is often linked to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.

Quantitative Data Summary:

Compound ClassOrganismActivityReference
CarbethoxycinnolinesS. aureus, E. coliModerate to good[2]
ThienopyridazinesK. pneumoniaePotent activity[2]
(Fused Cinnolines)C. albicansPotent activity[2]
Neuroprotective and CNS Activity

Certain cinnoline derivatives have been investigated for their effects on the central nervous system (CNS). Studies have revealed that some compounds possess sedative and weak neuroleptic activity, suggesting potential applications in treating neurological or psychiatric disorders. The mechanism behind these effects may involve the modulation of neurotransmitter receptors or ion channels.

More recently, related heterocyclic systems have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's.[8] The mechanism often involves the activation of antioxidant pathways, such as the Keap1-Nrf2 pathway, which helps protect neurons from oxidative stress and reduces neuroinflammation.[8] While research on 3-methylcinnolines in this specific area is still emerging, the potential for these compounds to act as neuroprotective agents is a promising avenue for future investigation.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For cinnoline derivatives, several key structural features have been identified that influence their potency and selectivity.

  • Lipophilicity: As a general principle in drug design, the lipophilicity of a compound affects its absorption, distribution, metabolism, and excretion (ADME) properties. For cinnolines, lipophilicity has been cited as a major determinant of their biological activity.

  • Substituents on the Benzene Ring: The nature and position of substituents on the fused benzene ring play a crucial role. Electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., CH₃) at positions 6, 7, or 8 can significantly alter the electronic properties of the entire ring system, thereby influencing binding affinity to target proteins and overall activity.

  • Modifications at Other Positions: While this guide focuses on the 3-methyl core, modifications at other positions, such as the 4-position, are critical. For example, the introduction of 4-amino or 4-oxo groups can lead to derivatives with distinct pharmacological profiles, including antihypertensive or CNS effects.

A systematic SAR study involves synthesizing a library of analogs with specific, incremental structural changes and evaluating their impact on a particular biological assay. This allows researchers to build a predictive model for designing more potent and selective compounds.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol: Synthesis of 3-Carbethoxy-4-methyl-6-chlorocinnoline

This protocol is a representative example based on the cyclization of a phenylhydrazone precursor.

Objective: To synthesize a substituted this compound derivative via microwave-assisted cyclization.

Materials:

  • 4-chloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetoacetate

  • Sodium acetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Microwave synthesis reactor

Procedure:

  • Diazotization of 4-chloroaniline: a. Dissolve 4-chloroaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). b. Cool the solution to 0-5 °C in an ice bath. c. Add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Formation of the Hydrazone Intermediate: a. In a separate flask, dissolve ethyl acetoacetate (10 mmol) and sodium acetate (25 mmol) in ethanol (50 mL). b. Cool this solution to 0-5 °C. c. Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring. d. Allow the reaction to proceed for 2 hours, during which a yellow solid (the phenylhydrazonocarbethoxyacetone) will precipitate. e. Filter the solid, wash with cold water, and dry.

  • Microwave-Assisted Cyclization: a. Place the dried hydrazone intermediate (5 mmol) and polyphosphoric acid (10 g) into a microwave reactor vessel. b. Seal the vessel and irradiate at 120 °C for 10-15 minutes. c. Causality Note: PPA acts as both a solvent and a strong dehydrating and condensing agent, facilitating the intramolecular electrophilic substitution required for ring closure.

  • Work-up and Purification: a. After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. b. The crude product will precipitate. Filter the solid. c. Purify the crude product by recrystallization from ethanol to obtain the pure 3-carbethoxy-4-methyl-6-chlorocinnoline. d. Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound derivative)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture MCF-7 cells to ~80% confluency. b. Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37 °C. c. Self-Validating Principle: Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with well-established synthetic routes, make it an attractive target for medicinal chemists. Future research should focus on several key areas:

  • Target Identification: Elucidating the specific molecular targets (e.g., enzymes, receptors) for the most active compounds to better understand their mechanisms of action.

  • ADMET Profiling: Conducting comprehensive in vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening techniques to rapidly explore a wider chemical space and optimize lead compounds.

  • Neuroprotective Applications: Expanding the investigation into the neuroprotective effects of this compound derivatives for potential use in treating neurodegenerative diseases.

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  • Patil, S. P., et al. (2023). Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease. ACS Chemical Neuroscience, 14(19), 3569-3584.

  • Al-Ostath, R. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14357-14368.

  • Goud, B. S., et al. (2020). Novel 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines as potent antibacterial agents: Synthesis and molecular docking study. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.

Sources

Literature review on substituted cinnolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemistry and Pharmacology of Substituted Cinnolines

Executive Summary

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with significant and diverse pharmacological activities.[1] First synthesized by V. Richter in 1883, this 1,2-benzodiazine system has evolved from a chemical curiosity into a cornerstone for the development of novel therapeutics.[2] Its structural rigidity, combined with the electronic properties endowed by the adjacent nitrogen atoms, makes it a versatile template for designing potent and selective agents. This guide provides an in-depth exploration of substituted cinnolines for researchers, medicinal chemists, and drug development professionals. We will dissect key synthetic methodologies, from classical cyclizations to modern catalytic approaches, explaining the causality behind procedural choices. Furthermore, we will navigate the vast pharmacological landscape of cinnoline derivatives—spanning antibacterial, anticancer, anti-inflammatory, and CNS-active agents—and decode the critical structure-activity relationships that govern their biological effects.[1][3][4] This document is structured to serve as both a comprehensive literature review and a practical guide, complete with detailed experimental protocols and visual workflows to support the rational design and synthesis of next-generation cinnoline-based therapeutics.

Chapter 1: The Cinnoline Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the Cinnoline Heterocycle

Cinnoline, systematically named 1,2-benzodiazine, is a bicyclic aromatic compound in which a benzene ring is fused to a pyridazine ring.[5] It is isomeric with other diazanaphthalenes like phthalazine (2,3-benzodiazine) and is an isostere of quinoline and isoquinoline, where a CH group is replaced by a nitrogen atom.[1][5] This structural relationship is fundamental to its role in medicinal chemistry, as cinnoline derivatives are often designed as analogs of quinoline-based drugs.[3] The parent compound is a pale yellow solid with a pKa of 2.64, indicating its weakly basic nature.[3][5] The two adjacent nitrogen atoms create a unique electronic distribution within the ring system, influencing its reactivity and, crucially, its ability to form key hydrogen bonds and other non-covalent interactions with biological targets.

The "Privileged Scaffold" Concept

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets through modification of their substitution patterns. The cinnoline core is an exemplary case. The strategic placement of various functional groups around the bicyclic system has yielded compounds with a remarkable breadth of activities, including antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, analgesic, and anxiolytic properties.[1] This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.

Chapter 2: Synthetic Strategies for Substituted Cinnolines

The synthesis of the cinnoline core is a well-established field, yet one that continues to evolve. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Foundational Cyclization Methodologies

Classical methods for cinnoline synthesis typically rely on the intramolecular cyclization of ortho-substituted benzene derivatives, particularly those bearing a diazonium salt.

The Richter Synthesis: The historical synthesis of the cinnoline nucleus involves the diazotization of ortho-aminophenylpropionic acid, followed by cyclization.[2][3] While historically significant, its scope is limited by the availability of the specific propiolic acid precursors.

The Borsche-Herbert Synthesis: A more versatile and widely used classical method is the Borsche-Herbert reaction, which involves the diazotization of ortho-aminoacetophenones.[2][3] This reaction is robust, proceeds in high yields (often 70-90%), and allows for a wide range of substituents on the benzene ring, making it a cornerstone of cinnoline chemistry.[2]

Experimental Protocol 1: General Procedure for Borsche-Herbert Cyclization

Objective: To synthesize a 4-hydroxycinnoline derivative from an ortho-aminoacetophenone.

Methodology:

  • Diazotization: Dissolve the substituted o-aminoacetophenone (1.0 eq) in a suitable acid (e.g., hydrochloric or sulfuric acid) at 0-5 °C. Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The cyclization is often accompanied by gas evolution. Maintain heating until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 4-hydroxycinnoline product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Scientist's Note: The key to this reaction is the careful control of temperature during diazotization to prevent premature decomposition of the unstable diazonium salt. The subsequent heating provides the activation energy needed for the intramolecular cyclization, where the diazonium group is attacked by the enol or enolate of the acetyl group.

The Arylhydrazone Pathway: A Versatile and Modular Approach

Perhaps the most universal approach to substituted cinnolines involves the use of arylhydrazones as precursors.[2][6] This strategy allows for the construction of the pyridazine ring through various cyclization tactics, offering immense flexibility in substituent placement. A common and powerful application of this pathway is the synthesis of 4-aminocinnoline-3-carboxamides, which are valuable intermediates for further functionalization.[7]

Experimental Protocol 2: Synthesis of a 4-Amino-3-carboxamide Cinnoline

Objective: To synthesize a key cinnoline intermediate via intramolecular cyclization of a hydrazone.

Methodology:

  • Hydrazone Formation: Couple a diazotized substituted aniline with cyanoacetamide in an aqueous ethanol solution buffered with sodium acetate. This reaction forms an arylhydrazono-cyanoacetamide intermediate.[7]

  • Intramolecular Cyclization: Heat the resulting hydrazone intermediate in a high-boiling point solvent (e.g., diphenyl ether) or using a dehydrating/condensing agent like polyphosphoric acid. The intramolecular cyclization occurs via an electrophilic attack of the aryl ring onto the cyano-bearing carbon, followed by tautomerization.

  • Workup and Isolation: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice water or an appropriate non-solvent to precipitate the product.

  • Purification: Collect the crude 4-amino-3-carboxamide cinnoline derivative by filtration. Purify the product by recrystallization or column chromatography.

Scientist's Note: The choice of cyclization conditions is critical. Polyphosphoric acid (PPA) is particularly effective as it serves as both a solvent and a strong dehydrating agent, promoting the electrophilic aromatic substitution required for ring closure. This method provides direct access to the 4-amino substitution pattern, which is a common feature in biologically active cinnolines.[5]

Workflow for Synthetic Pathway Selection

Choosing the correct synthetic strategy is paramount for success. The following workflow outlines the decision-making process based on the desired target molecule.

G start Define Target Substituted Cinnoline q1 Is the C4 position substituted with -OH? start->q1 q2 Is a 4-amino or 3-carboxamide group required? q1->q2 No borsche Borsche-Herbert Synthesis q1->borsche Yes q3 Is the desired substitution pattern complex or novel? q2->q3 No hydrazone Arylhydrazone Pathway q2->hydrazone Yes q3->hydrazone No modern Modern Methods (e.g., C-H Activation) q3->modern Yes end Final Synthetic Route borsche->end hydrazone->end modern->end

Caption: Decision workflow for selecting a cinnoline synthesis strategy.

Chapter 3: The Pharmacological Landscape of Cinnoline Derivatives

The cinnoline scaffold is a prolific generator of bioactive compounds. The following sections highlight key therapeutic areas where these derivatives have shown significant promise.

Targeting Microbial Infections

Cinnoline derivatives have demonstrated broad-spectrum activity against various pathogens.

  • Antibacterial Activity: Many substituted cinnolines exhibit potent antibacterial effects. For example, Cinoxacin is a cinnoline analogue of quinolone antibacterials used to treat urinary tract infections.[3] The incorporation of a sulphonamide moiety into the cinnoline core has been shown to produce derivatives with significant activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1][7] Halogen-substituted derivatives, particularly those with chloro and bromo groups, often show enhanced potency.[1][7]

  • Antifungal Activity: The same structural features that confer antibacterial activity often lead to antifungal properties. Cinnoline-sulphonamide conjugates and 7-substituted 4-aminocinnoline-3-carboxamides have shown good activity against fungi such as C. albicans and A. niger.[1]

Table 1: Representative Antimicrobial Cinnoline Derivatives

Compound ClassKey SubstituentsTarget OrganismsReference
Cinnoline SulphonamidesHalogens (Cl, Br) at C6/C7S. aureus, E. coli, C. albicans[1]
4-Aminocinnoline-3-carboxamidesHeterocycles at C4-aminoB. subtilis, P. aeruginosa[1]
Cinnoline-Pyrazoline HybridsElectron-withdrawing groupsS. aureus, B. subtilis, E. coli[5]
Combating Cancer: Cinnolines as Antineoplastic Agents

The development of cinnoline-based anticancer agents is an area of intense research.[4]

  • Topoisomerase I Inhibition: A notable success in this area is the development of substituted dibenzo[c,h]cinnolines as non-camptothecin inhibitors of topoisomerase 1 (TOP1).[1] TOP1 is a critical enzyme involved in DNA replication and repair, and its inhibition leads to cancer cell death. Structure-activity relationship (SAR) studies revealed that 2,3-dimethoxy groups on one ring and a methylenedioxy group on another were crucial for potent TOP1-targeting activity and cytotoxicity.[1]

G DibenzoCinnoline Dibenzo[c,h]cinnoline Derivative TOP1_Complex TOP1-DNA Cleavable Complex DibenzoCinnoline->TOP1_Complex Stabilizes DSB Double-Strand Break (DSB) TOP1_Complex->DSB Collision with ReplicationFork Advancing Replication Fork ReplicationFork->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers

Caption: Mechanism of action for TOP1-inhibiting cinnolines.

  • Other Anticancer Activities: Various other cinnoline derivatives have shown antitumor activity through different mechanisms.[4] For instance, certain 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines have demonstrated potent activity against MCF-7 breast cancer cells.[3]

Modulating Inflammatory Pathways

Cinnoline derivatives have long been investigated for their anti-inflammatory properties. Cinnopentazone was an early example of a pyrazolo[1,2-a]cinnoline developed as an anti-inflammatory drug.[8][9] More recent work has shown that compounds containing chlorine and fluorine substituents exhibit good anti-inflammatory and analgesic activity with reduced gastric irritation compared to standard drugs like naproxen.[3]

Chapter 4: Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding how specific substituents influence biological activity is the essence of medicinal chemistry. For the cinnoline scaffold, several clear SAR trends have emerged.

Decoding the SAR: How Substituents Dictate Biological Targets
  • Halogens (F, Cl, Br): The placement of halogens on the benzene ring is a recurring theme for enhancing potency across multiple target classes, including antibacterial, antifungal, and anti-inflammatory agents.[3] This is likely due to a combination of favorable electronic effects and improved membrane permeability.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents plays a key role. Electron-withdrawing groups (e.g., -NO2) on the core can enhance antibacterial activity, while electron-donating groups (e.g., -OH, -COOH) have been found to be favorable for antiepileptic activity.[3]

  • The 4-Position: The C4 position is a critical "hotspot" for modification. 4-amino and 4-hydroxy groups are common motifs. The 4-amino group, in particular, serves as a versatile handle for introducing larger substituents, such as piperazine rings or other heterocycles, which can profoundly influence the compound's target profile and pharmacological properties.[1][5]

Logical Flow for SAR-Guided Lead Optimization

The following diagram illustrates a rational approach to optimizing a cinnoline-based lead compound.

G start Identify Initial Hit (e.g., 4-Aminocinnoline) step1 Synthesize Analogs with Substituents on Benzene Ring (C5-C8 positions) start->step1 q1 Evaluate Activity (e.g., MIC, IC50) step1->q1 step2 Identify Optimal Benzene Substitution Pattern (e.g., 6-Chloro) q1->step2 step3 Modify the C4-Amino Group (e.g., Add Piperazine, Amides) step2->step3 q2 Evaluate Activity & ADME Properties step3->q2 step4 Modify the C3 Position (e.g., Carboxamide, Pyrazole) q2->step4 q3 Final Evaluation step4->q3 end Optimized Lead Candidate q3->end

Caption: A workflow for the rational optimization of a cinnoline lead.

Chapter 5: Conclusion and Future Directions

The substituted cinnoline scaffold has unequivocally proven its value in medicinal chemistry. Its synthetic tractability and the diverse pharmacology of its derivatives ensure its continued relevance in the search for new drugs.[1][5] Future efforts will likely focus on exploring novel chemical space through the use of modern synthetic methods like C-H activation to forge previously inaccessible substitution patterns.[8] Furthermore, a deeper understanding of the specific protein targets for many active cinnolines, combined with computational modeling, will enable more rational, target-based drug design. The challenges of optimizing pharmacokinetic properties and minimizing off-target toxicity remain, but the rich history and demonstrated potential of the cinnoline core provide a strong foundation for overcoming these hurdles and developing the next generation of innovative medicines.

References

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Szymański, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(10), 2436. Available at: [Link]

  • A CONCISE REVIEW ON CINNOLINES. Innovative Journal. Available at: [Link]

  • A concise review on cinnoline and its biological activities - IJARIIT. (2018). International Journal of Advanced Research, Ideas and Innovations in Technology. Available at: [Link]

  • Saxena, S., et al. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available at: [Link]

  • Lewgowd, W., & Stańczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. Available at: [Link]

  • Parasuraman, P., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4), 275-278. Available at: [Link]

  • Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 495-515. Available at: [Link]

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Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 3-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cinnoline scaffold, a benzo[c]pyridazine system, is a privileged heterocycle in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the cinnoline ring is crucial for modulating biological activity, making the development of robust and versatile synthetic protocols a key objective for organic and medicinal chemists. 3-Methylcinnoline, a fundamental derivative, serves as a valuable building block for more complex molecular architectures.

This application note provides a comprehensive, in-depth guide to the synthesis of this compound. We will employ the classic Widman-Stoermer synthesis , a reliable method involving the cyclization of a diazotized o-aminoarylethylene derivative.[2][3] The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a protocol that is both reproducible and instructive. The overall strategy is a two-part process, beginning with the synthesis of the requisite precursor, 2-(prop-1-en-1-yl)aniline, followed by its conversion to the target cinnoline.

Part 1: Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Precursor Synthesis: Preparation of 2-(prop-1-en-1-yl)aniline from commercially available starting materials. This involves a Wittig reaction to construct the carbon-carbon double bond, followed by the reduction of a nitro group to the essential primary amine.

  • Cinnoline Formation: The Widman-Stoermer reaction, where the synthesized precursor undergoes diazotization and subsequent intramolecular cyclization to yield this compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cinnoline Formation cluster_2 Stage 3: Validation A 2-Nitrobenzaldehyde B Wittig Reaction (Ethyltriphenylphosphonium bromide) A->B C 1-Nitro-2-(prop-1-en-1-yl)benzene B->C D Nitro Group Reduction (Fe / NH4Cl) C->D E 2-(prop-1-en-1-yl)aniline D->E F Widman-Stoermer Reaction (NaNO2, HCl) E->F G This compound F->G H Purification & Characterization (Chromatography, NMR, MS) G->H

Sources

The Strategic Utility of 3-Methylcinnoline as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1] Within this important class of molecules, 3-Methylcinnoline emerges as a particularly valuable building block. The presence of the methyl group at the 3-position provides a crucial handle for further functionalization, allowing for the strategic elaboration of the cinnoline core to access a diverse range of complex molecular architectures. This guide provides a detailed exploration of the synthesis of this compound and its application in key synthetic transformations, offering researchers and drug development professionals a practical framework for leveraging this versatile intermediate.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis. While detailed experimental spectra for this compound are not widely published, its expected characteristics can be reliably predicted based on the analysis of its structural features and comparison with related heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17372-78-0[2]
Molecular Formula C₉H₈N₂[2]
Molecular Weight 144.17 g/mol [2]
Appearance Expected to be a crystalline solidGeneral knowledge of similar heterocycles

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts/Features Rationale
¹H NMR * Methyl Protons (C3-CH₃): ~2.5-2.8 ppm (singlet) * Aromatic Protons: 7.5-9.0 ppm (multiplets)The methyl protons are expected to be deshielded by the aromatic ring system. The aromatic protons will exhibit complex splitting patterns characteristic of a substituted bicyclic aromatic system.[3]
¹³C NMR * Methyl Carbon (C3-CH₃): ~15-25 ppm * Aromatic Carbons: 120-155 ppmThe methyl carbon will appear in the aliphatic region, while the aromatic carbons will resonate in the typical downfield region for heteroaromatic compounds.[4]
IR Spectroscopy * C-H stretching (aromatic): ~3000-3100 cm⁻¹ * C=C and C=N stretching: ~1450-1600 cm⁻¹ * C-H bending (out-of-plane): ~750-900 cm⁻¹These are characteristic vibrational modes for aromatic N-heterocycles.[5][6]
Mass Spectrometry * Molecular Ion (M⁺): m/z = 144The molecular ion peak will correspond to the molecular weight of the compound.[7]

Synthesis of the this compound Core: A Proposed Approach

Synthesis_of_3_Methylcinnoline cluster_0 Proposed Synthesis of this compound Start 2-Aminoacetophenone Intermediate1 Diazonium Salt Start->Intermediate1 NaNO₂, HCl 0-5 °C Intermediate2 Arylhydrazone Intermediate1->Intermediate2 Reducing Agent (e.g., SnCl₂) Product This compound Intermediate2->Product Acid-catalyzed Cyclization (Heat)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound via Arylhydrazone Cyclization

This protocol is adapted from general procedures for the synthesis of cinnoline derivatives.

Materials:

  • 2-Aminoacetophenone

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous Chloride (SnCl₂)

  • Ethanol

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Diazotization: Dissolve 2-aminoacetophenone (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes.

  • Reduction to Hydrazine: In a separate flask, prepare a solution of stannous chloride (3 equivalents) in concentrated HCl. Cool this solution to 0 °C and add the freshly prepared diazonium salt solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • The diazotization is carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.

  • Stannous chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines.

  • The acid-catalyzed cyclization proceeds via an intramolecular electrophilic attack of the hydrazine nitrogen onto the carbonyl group, followed by dehydration to form the aromatic cinnoline ring.

This compound as a Synthetic Building Block: Key Transformations

The strategic value of this compound lies in its potential for further elaboration into more complex molecules. The cinnoline ring system offers multiple sites for functionalization, and the 3-methyl group provides a unique reactive handle.

Reactions_of_3_Methylcinnoline cluster_1 Key Synthetic Transformations Start This compound Product1 This compound N-oxide Start->Product1 N-Oxidation (e.g., m-CPBA) Product2 4-Halo-3-methylcinnoline Start->Product2 Halogenation (e.g., NBS, POCl₃) Product3 4-Aryl-3-methylcinnoline Product2->Product3 Suzuki Coupling (Arylboronic acid, Pd catalyst)

Caption: Key reactions utilizing this compound as a building block.

Protocol 2: N-Oxidation of this compound

N-oxidation of the cinnoline core can activate the ring system for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add m-CPBA (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound N-oxide.

Expertise & Experience Insights:

  • The N-oxidation can occur at either N1 or N2. The regioselectivity will depend on the electronic and steric environment of the nitrogen atoms. For cinnoline itself, N-oxidation typically occurs at N1.

Protocol 3: Halogenation of this compound at the 4-Position

Halogenation, particularly at the 4-position, introduces a versatile handle for cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Phosphorus Oxychloride (POCl₃)

  • Acetonitrile or appropriate solvent

  • Saturated Sodium Thiosulfate Solution (for NBS)

  • Ice-cold water (for POCl₃)

Procedure for Bromination with NBS:

  • Dissolve this compound (1 equivalent) in acetonitrile.

  • Add NBS (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Procedure for Chlorination with POCl₃:

  • Carefully heat a mixture of this compound (1 equivalent) and POCl₃ (excess) at reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and purify as described above.

Trustworthiness of the Protocol:

  • These halogenation methods are standard and widely used for a variety of N-heterocyclic compounds, providing a high degree of confidence in their applicability to the this compound scaffold.

Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Halo-3-methylcinnoline

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents at the 4-position of the cinnoline ring.

Materials:

  • 4-Halo-3-methylcinnoline (e.g., 4-Bromo-3-methylcinnoline)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a degassed solution of 4-halo-3-methylcinnoline (1 equivalent) and the arylboronic acid (1.2 equivalents) in the chosen solvent system, add the base and the palladium catalyst.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Authoritative Grounding:

  • The mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product and regenerate the catalyst. This reaction is a cornerstone of modern organic synthesis.

Conclusion: A Gateway to Novel Chemical Entities

This compound represents a strategically important and underutilized building block in organic synthesis. While specific literature protocols are sparse, its synthesis and reactivity can be confidently predicted based on established chemical principles for related heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this compound, paving the way for the discovery and development of novel molecules with potential applications in medicine and materials science. The functional handles present in this molecule offer a gateway to a vast and diverse chemical space, awaiting exploration by the innovative synthetic chemist.

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  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
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  • CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
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  • Quinoline, 3-methyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]

  • Example of intramolecular cyclization for morpholine ring formation.... ResearchGate. [Link]

  • C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

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  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. HETEROCYCLES. [Link]

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Protocol for the Strategic Functionalization of the 3-Methylcinnoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-Methylcinnoline Scaffold in Modern Drug Discovery

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a significant pharmacophore in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound variant, in particular, offers a unique combination of a reactive methyl group and a heteroaromatic core, presenting multiple avenues for structural diversification. This guide provides a comprehensive overview of the strategic functionalization of the this compound scaffold, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

The strategic placement of substituents on the cinnoline core can significantly modulate its physicochemical properties and biological activity. Understanding the inherent reactivity of the this compound system is paramount for designing efficient and regioselective synthetic transformations. This document will explore functionalization at three key regions: the methyl group, the pyridazine ring, and the benzene ring.

I. Synthesis of the this compound Core

A common and effective method for the synthesis of the this compound scaffold is through the cyclization of appropriate precursors. One established route involves the use of arylhydrazones.

Protocol 1: Synthesis of this compound from 2-Aminoacetophenone

This protocol outlines a classical approach to the cinnoline ring system.

Reaction Scheme:

Synthesis_of_3_Methylcinnoline reactant1 2-Aminoacetophenone intermediate1 Diazonium Salt reactant1->intermediate1 1. Diazotization reactant2 NaNO2, HCl reactant3 SnCl2, HCl intermediate2 Hydrazine intermediate1->intermediate2 2. Reduction product This compound intermediate2->product 3. Cyclization

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
2-AminoacetophenoneC₈H₉NO135.1613.5 g0.1
Sodium NitriteNaNO₂69.007.6 g0.11
Concentrated HClHCl36.4625 mL-
Stannous ChlorideSnCl₂·2H₂O225.6345.1 g0.2
Sodium HydroxideNaOH40.00As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Step-by-Step Protocol:

  • Diazotization: Dissolve 2-aminoacetophenone (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL) in a flask cooled to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (0.11 mol) in water (15 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (0.2 mol) in concentrated hydrochloric acid (50 mL). Cool this solution to 0 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring. A precipitate of the hydrazine tin double salt will form.

  • Cyclization and Isolation: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath for 1 hour to complete the cyclization. Cool the reaction mixture and basify by the slow addition of a concentrated sodium hydroxide solution until the tin hydroxide precipitate redissolves.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

II. Functionalization of the Methyl Group

The methyl group at the C3 position is a versatile handle for introducing a variety of functional groups.

A. Oxidation to Carboxylic Acid

Oxidation of the methyl group to a carboxylic acid provides a key intermediate for further derivatization, such as amide or ester formation.

This protocol utilizes potassium permanganate as a strong oxidizing agent.

Reaction Scheme:

Oxidation_of_3_Methylcinnoline reactant1 This compound product 3-Cinnolinecarboxylic Acid reactant1->product Oxidation reactant2 KMnO4, H2O

Caption: Oxidation of the methyl group.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
This compoundC₉H₈N₂144.171.44 g0.01
Potassium PermanganateKMnO₄158.033.16 g0.02
Sulfuric Acid (conc.)H₂SO₄98.08As needed-
Sodium BisulfiteNaHSO₃104.06As needed-

Step-by-Step Protocol:

  • Reaction Setup: Suspend this compound (0.01 mol) in water (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Heat the suspension to reflux and add potassium permanganate (0.02 mol) portion-wise over 1 hour. Continue refluxing until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3. The 3-cinnolinecarboxylic acid will precipitate. If any residual permanganate color remains, add a small amount of sodium bisulfite solution to decolorize.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.

III. Functionalization of the Pyridazine Ring

The pyridazine ring of the cinnoline scaffold is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 position.

A. Halogenation at the C4-Position

Introduction of a halogen at the C4 position is a crucial step for subsequent cross-coupling reactions. This is typically achieved via the N-oxide.

This protocol involves the formation of the N-oxide followed by treatment with a chlorinating agent.

Reaction Scheme:

Chlorination_at_C4 reactant1 This compound intermediate1 This compound N-oxide reactant1->intermediate1 1. N-Oxidation reactant2 m-CPBA reactant3 POCl3 product 4-Chloro-3-methylcinnoline intermediate1->product 2. Chlorination

Caption: Synthesis of 4-Chloro-3-methylcinnoline.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
This compoundC₉H₈N₂144.171.44 g0.01
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.572.1 g (77%)~0.012
Phosphorus OxychloridePOCl₃153.3310 mL-
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-

Step-by-Step Protocol:

  • N-Oxidation: Dissolve this compound (0.01 mol) in dichloromethane (50 mL) and cool the solution to 0 °C. Add m-CPBA (~0.012 mol) portion-wise and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up of N-oxide: Once the reaction is complete, wash the solution with saturated aqueous sodium bicarbonate (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound N-oxide.

  • Chlorination: To the crude N-oxide, add phosphorus oxychloride (10 mL) and heat the mixture at 100 °C for 2 hours.

  • Isolation and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude 4-chloro-3-methylcinnoline can be purified by column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions

The 4-halo-3-methylcinnoline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

This protocol describes the coupling of an arylboronic acid with 4-chloro-3-methylcinnoline.[1]

Reaction Scheme:

Suzuki_Coupling reactant1 4-Chloro-3-methylcinnoline product 4-Aryl-3-methylcinnoline reactant1->product Suzuki Coupling reactant2 Arylboronic Acid reactant2->product Suzuki Coupling catalyst Pd(PPh3)4, Base

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)
4-Chloro-3-methylcinnolineC₉H₇ClN₂178.621.0
Phenylboronic AcidC₆H₇BO₂121.931.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.05
Sodium CarbonateNa₂CO₃105.992.0
Toluene/Ethanol/Water--5 mL / 1 mL / 1 mL

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-3-methylcinnoline (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Add the degassed solvent mixture (toluene/ethanol/water, 5:1:1). Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 4-aryl-3-methylcinnoline.

IV. Functionalization of the Benzene Ring

The benzene portion of the cinnoline ring undergoes electrophilic aromatic substitution. The directing effects of the fused pyridazine ring need to be considered. Due to the electron-withdrawing nature of the pyridazine ring, electrophilic substitution is generally disfavored but can be achieved under forcing conditions. The substitution typically occurs at the C6 and C8 positions.[2]

Protocol 5: Nitration of this compound

This protocol describes the introduction of a nitro group onto the benzene ring.[3]

Reaction Scheme:

Nitration_of_3_Methylcinnoline reactant1 This compound product1 3-Methyl-6-nitrocinnoline reactant1->product1 Nitration product2 3-Methyl-8-nitrocinnoline reactant1->product2 Nitration reactant2 HNO3, H2SO4

Caption: Electrophilic nitration of this compound.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity
This compoundC₉H₈N₂144.171.44 g (10 mmol)
Concentrated Sulfuric AcidH₂SO₄98.0810 mL
Fuming Nitric AcidHNO₃63.012 mL

Step-by-Step Protocol:

  • Reaction Setup: Add this compound (10 mmol) to concentrated sulfuric acid (10 mL) in a flask cooled in an ice bath.

  • Nitration: Slowly add fuming nitric acid (2 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Neutralize the solution with aqueous ammonia. The precipitated nitro-derivatives can be collected by filtration. The mixture of 6- and 8-nitro isomers can be separated by fractional crystallization or column chromatography.

Conclusion

The this compound scaffold offers a rich platform for chemical diversification. By strategically targeting the methyl group, the pyridazine ring, and the benzene ring, a wide array of analogs can be synthesized. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic system, paving the way for the discovery of novel therapeutic agents. It is crucial to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.

References

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Application Notes & Protocols: High-Throughput Screening of 3-Methylcinnoline Derivatives for Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cinnoline scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1] This document provides a comprehensive guide for the high-throughput screening (HTS) of 3-methylcinnoline derivative libraries to identify and characterize novel therapeutic candidates. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data analysis and hit validation. This guide is structured to empower researchers to implement robust and efficient screening campaigns, accelerating the discovery of next-generation cancer therapies.

Introduction: The Therapeutic Promise of this compound Derivatives

Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have garnered substantial interest in drug discovery due to their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and notably, anticancer activities.[1] The mechanism of their anticancer action is multifaceted, with studies pointing towards the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1] Furthermore, some quinoline derivatives, structurally related to cinnolines, have been shown to interfere with tubulin polymerization, a critical process in cell division.[2][3][4]

The this compound core represents a versatile scaffold for chemical modification, allowing for the generation of large, diverse libraries of derivatives. This chemical tractability, combined with the demonstrated biological potential, makes this compound class an ideal candidate for high-throughput screening (HTS) campaigns. HTS enables the rapid and automated testing of thousands to millions of compounds, facilitating the identification of "hits"—compounds that exhibit a desired biological activity.[5][6][7] This application note will provide a detailed roadmap for conducting an HTS campaign focused on this compound derivatives, from initial library preparation to hit confirmation.

Pre-Screening Preparations: Building a High-Quality Compound Library

The success of any HTS campaign is fundamentally reliant on the quality and diversity of the small molecule library.[8] A well-curated library of this compound derivatives is the first critical step.

Library Synthesis Strategy: Combinatorial Chemistry Approach

A combinatorial chemistry approach is highly effective for generating a diverse library of this compound derivatives.[9][10][11] This strategy involves the systematic and repetitive combination of a set of "building blocks" to create a large number of structurally related compounds.[12] For a this compound library, this could involve varying substituents at different positions of the cinnoline core.

Key Considerations for Synthesis:

  • Scaffold Integrity: Ensure the synthetic route consistently produces the this compound core with high fidelity.

  • Diversity of Building Blocks: Utilize a wide range of chemical moieties (e.g., different aromatic rings, alkyl chains, functional groups) to explore a broad chemical space.

  • Physicochemical Properties: Design derivatives with drug-like properties in mind, adhering to guidelines such as Lipinski's Rule of Five to enhance the probability of identifying developable leads.[8]

Quality Control (QC) of the Compound Library

Rigorous QC is essential to ensure the integrity of the screening data and avoid false positives or negatives.[8][13]

  • Purity Assessment: Each compound should be analyzed for purity, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). A purity threshold of >95% is recommended.

  • Identity Confirmation: The chemical structure of each compound must be confirmed, usually by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for a representative subset.

  • Solubility Testing: Compounds should be assessed for solubility in the assay buffer and in Dimethyl Sulfoxide (DMSO), the standard solvent for compound storage. Poor solubility can lead to compound precipitation and inaccurate results.[8]

  • Compound Management: A robust system for cataloging, storing, and retrieving compounds is crucial.[14] Compounds are typically stored as concentrated stock solutions in DMSO in 96, 384, or 1536-well plates.[15]

The High-Throughput Screening Workflow: A Multi-Faceted Approach

A comprehensive HTS campaign for this compound derivatives should employ a tiered approach, beginning with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter Screens cluster_3 Lead Optimization Primary_Biochemical Biochemical Assay (e.g., Topoisomerase I Relaxation) Dose_Response Dose-Response Curves (IC50) Primary_Biochemical->Dose_Response Primary_Cellular Cell-Based Assay (e.g., Cytotoxicity) Primary_Cellular->Dose_Response SAR_Analysis Preliminary SAR Analysis Dose_Response->SAR_Analysis Mechanism_Assay Mechanism of Action Assays (e.g., Tubulin Polymerization) SAR_Analysis->Mechanism_Assay Orthogonal_Assay Orthogonal Assays Mechanism_Assay->Orthogonal_Assay Selectivity_Panel Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Lead_Opt Medicinal Chemistry & In Vivo Studies Selectivity_Panel->Lead_Opt

Caption: A tiered high-throughput screening workflow for this compound derivatives.

Protocol 1: Biochemical HTS for Topoisomerase I Inhibitors

Rationale: DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are validated targets for anticancer drugs.[16][17] Some cinnoline derivatives have been suggested to target topoisomerases.[1] This protocol describes a fluorescence-based assay to identify inhibitors of human Topoisomerase I (Top1). The assay is based on the principle that supercoiled plasmid DNA is a substrate for Top1, which relaxes it. A DNA intercalating dye will exhibit different fluorescence properties when bound to supercoiled versus relaxed DNA.

Materials and Reagents
  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • DNA intercalating dye (e.g., PicoGreen™)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 1 mM DTT

  • Stop Solution/Dye Dilution Buffer: Assay buffer containing a final concentration of 1 µg/mL PicoGreen™

  • Positive Control: Camptothecin (a known Top1 inhibitor)

  • Negative Control: DMSO (vehicle)

  • 384-well, black, flat-bottom plates

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound derivative from the library plate into the wells of the 384-well assay plate. Also, plate the positive and negative controls.

  • Enzyme and Substrate Preparation: Prepare a master mix of Top1 and supercoiled plasmid DNA in pre-warmed assay buffer. The final concentrations should be optimized, but a starting point is 2-5 units of Top1 and 200 ng of plasmid DNA per well.

  • Reaction Initiation: Add 25 µL of the enzyme/substrate master mix to each well of the assay plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Staining: Add 25 µL of the Stop Solution/Dye Dilution Buffer to each well. This stops the reaction and introduces the fluorescent dye.

  • Signal Detection: Read the fluorescence intensity on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

Data Analysis and Interpretation

The primary data is the fluorescence intensity in each well.

  • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)

  • Hit Identification: A "hit" is typically defined as a compound that exhibits an inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Z'-Factor Calculation: The quality of the assay should be assessed by calculating the Z'-factor from the positive and negative controls on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Protocol 2: Cell-Based HTS for Cytotoxic Compounds

Rationale: A fundamental characteristic of many anticancer drugs is their ability to induce cell death in cancer cells.[5][18] A cell-based cytotoxicity assay provides a physiologically relevant screen to identify compounds with this activity.[19] This protocol utilizes a luminescence-based assay that quantifies ATP levels as an indicator of cell viability.[13]

Materials and Reagents
  • Cancer cell line (e.g., HeLa, MCF-7, or a panel of lines)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Positive Control: Staurosporine (a potent inducer of apoptosis)

  • Negative Control: DMSO (vehicle)

  • 384-well, white, flat-bottom, cell culture-treated plates

Step-by-Step Protocol
  • Cell Seeding: Seed the 384-well plates with the chosen cancer cell line at a predetermined optimal density (e.g., 1000-5000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of the this compound derivatives and controls to the appropriate wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation and Addition: Prepare the luminescent cell viability reagent according to the manufacturer's instructions. Allow the plates and reagent to equilibrate to room temperature. Add 40 µL of the reagent to each well.

  • Signal Stabilization and Detection: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

Data Analysis and Interpretation

The primary data is the luminescence signal in each well, which is proportional to the number of viable cells.

  • Percent Viability Calculation: % Viability = 100 * (Signal_Compound / Signal_Negative_Control)

  • Hit Identification: A "hit" is a compound that reduces cell viability below a certain threshold (e.g., <50%).

  • Z'-Factor Calculation: As with the biochemical assay, the Z'-factor should be calculated for each plate to ensure data quality.

Data Presentation and Hit Validation

All quantitative data from the primary screens should be summarized in a structured table for easy comparison.

Compound ID% Inhibition (Top1 Assay)% Viability (Cytotoxicity Assay)Hit Call (Top1)Hit Call (Cytotoxicity)
3MC-000185.215.6YesYes
3MC-00025.698.1NoNo
3MC-000362.785.3YesNo
...............

Confirmed hits from the primary screen should be re-tested in dose-response format to determine their potency (IC₅₀ or EC₅₀ values). This is a critical step in validating the initial findings and eliminating false positives.

Visualization of Key Processes

Topoisomerase_Assay cluster_0 No Inhibition cluster_1 Inhibition Supercoiled_DNA Supercoiled DNA Top1_A Topoisomerase I Supercoiled_DNA->Top1_A Relaxed_DNA Relaxed DNA Top1_A->Relaxed_DNA Relaxation Low_Fluorescence Low Fluorescence Signal Relaxed_DNA->Low_Fluorescence Dye Binding Supercoiled_DNA_B Supercoiled DNA Top1_B Topoisomerase I Supercoiled_DNA_B->Top1_B High_Fluorescence High Fluorescence Signal Supercoiled_DNA_B->High_Fluorescence Dye Binding Blocked_Reaction Top1_B->Blocked_Reaction Inhibitor This compound Derivative Inhibitor->Top1_B Binding

Caption: Mechanism of the Topoisomerase I fluorescence-based assay.

Cytotoxicity_Assay_Workflow Start Seed Cancer Cells in 384-well Plate Incubate_1 Incubate 24h Start->Incubate_1 Add_Compounds Add this compound Derivatives Incubate_1->Add_Compounds Incubate_2 Incubate 48-72h Add_Compounds->Incubate_2 Add_Reagent Add Luminescent Cell Viability Reagent Incubate_2->Add_Reagent Measure_Luminescence Read Luminescence Add_Reagent->Measure_Luminescence Data_Analysis Calculate % Viability & Identify Hits Measure_Luminescence->Data_Analysis

Caption: Workflow for the cell-based cytotoxicity HTS assay.

References

  • Maxwell, A., & Lawson, D. M. (2003). A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. Nucleic Acids Research, 31(19), e115. [Link]

  • Al-Otaibi, F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32415-32435. [Link]

  • Lamanec, T. R., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 7(4), 231-255. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology, 21(6), 798-803. [Link]

  • Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Combinatorial libraries: strategies and methods for ‘lead’ discovery. [Link]

  • Lin, Y. S., et al. (2014). Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform. PLoS ONE, 9(5), e97008. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 188-206. [Link]

  • Al-Otaibi, F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32415-32435. [Link]

  • Goodnow, R. A. (2007). Combinatorial Chemistry in Drug Discovery. Critical Reviews in Therapeutic Drug Carrier Systems, 24(3), 225-276. [Link]

  • Inglese, J., et al. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology, 24(12), 1473-1479. [Link]

  • Ho, C. T., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Science, 9(1), 16-28. [Link]

  • Selim, K. B., et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Chemical Biology & Drug Design, 100(2), 221-246. [Link]

  • Lamanec, T. R., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 7(4), 231-255. [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. [Link]

  • Reddy, P. S., & Swamy, K. V. (2019). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Journal of Pharmaceutical Sciences and Research, 11(1), 1-6. [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]

  • Cody, W. L. (2001). Combinatorial compound libraries for drug discovery: an ongoing challenge. Drug Discovery Today, 6(12), 643-647. [Link]

  • Nuvisan. (n.d.). HTS libraries. [Link]

  • Sharma, A., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 11(10), 110-128. [Link]

  • Bryan, T. M., et al. (2018). A High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology, 13(10), 2826-2835. [Link]

  • Roy, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Pharmaceutical Research, 5(3), 1-6. [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Sanket, C. P. (2012). A Brief Introduction of Combinatorial Chemistry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 125-135. [https://www.rjpbcs.com/pdf/2012_3(2)/[20].pdf]([Link]20].pdf)

  • Chan, P. F., et al. (2015). A T5 Exonuclease-Based Assay for DNA Topoisomerases and DNA Intercalators. Journal of Biomolecular Screening, 20(3), 347-355. [Link]

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Application Notes & Protocols: A Strategic Framework for Elucidating the Biological Activity of 3-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of the Cinnoline Scaffold

The cinnoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anti-tubercular, and anticancer properties.[3][4][5] This diversity stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to interact with a wide array of biological targets.

While the broader class of cinnoline derivatives has been explored, the specific biological profile of 3-Methylcinnoline remains largely uncharacterized. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines a systematic, tiered approach to thoroughly investigate the biological activity of this compound, moving from broad phenotypic screening to specific target identification and mechanism of action (MoA) elucidation. The protocols herein are designed to be robust and self-validating, providing a solid foundation for any discovery program centered on this promising molecule.

The Assay Cascade: A Tiered Strategy for Discovery

A logical and resource-efficient approach to characterizing a novel compound involves a multi-tiered assay cascade. This strategy begins with broad, cost-effective assays to identify any general biological effects and progresses to more complex, target-specific investigations. This ensures that resources are focused on the most promising avenues of inquiry.

Assay_Cascade Tier1 Tier 1: Foundational Profiling (Cytotoxicity & Viability Screening) Tier2 Tier 2: Target Hypothesis Generation (In Silico & Broad Panel Screening) Tier1->Tier2 Tier3 Tier 3: Target Validation & MoA (Biophysical & Biochemical Assays) Tier2->Tier3 Tier4 Tier 4: Cellular Pathway Analysis (Downstream Functional Assays) Tier3->Tier4

Caption: A tiered assay cascade for characterizing this compound.

Tier 1: Foundational Profiling - Cytotoxicity and Cell Viability

Expertise & Rationale: Before investigating specific mechanisms, it is crucial to determine the inherent cytotoxicity of this compound. This foundational step serves two purposes: 1) It identifies any potent, non-specific toxicity that might preclude further development, and 2) It establishes a non-toxic concentration range for use in subsequent, more sensitive cellular assays. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6]

Protocol 3.1: MTT Assay for General Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of representative human cell lines (e.g., a cancer line like HeLa, a normal fibroblast line like MRC-5, and a liver line like HepG2).

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cell lines and appropriate culture media

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-channel pipette, incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[7] Leave perimeter wells filled with sterile PBS to minimize edge effects. Incubate overnight (37°C, 5% CO₂).

  • Compound Preparation & Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a standard exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[7]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

  • Formazan Development: Incubate for 2-4 hours at 37°C.[9] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[9]

Data Analysis & Presentation:

  • Subtract the average OD of the blank (medium only) wells from all other readings.

  • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (OD_treated / OD_vehicle) * 100.

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to fit a dose-response curve and calculate the IC50 value.[10][11][12][13]

Table 1: Sample IC50 Data for this compound

Cell Line Tissue of Origin IC50 (µM) ± SEM
HeLa Cervical Cancer 15.2 ± 1.8
HepG2 Liver Cancer 45.7 ± 5.3

| MRC-5 | Normal Lung Fibroblast| > 100 |

Tier 2: Target Hypothesis Generation

Expertise & Rationale: With a foundational understanding of its cytotoxic profile, the next step is to generate hypotheses about the molecular targets of this compound. A dual approach combining computational prediction and broad experimental screening is highly effective. In silico methods leverage the compound's structure to predict potential protein interactions based on databases of known ligand-target pairs, offering a rapid and cost-effective starting point.[14][15][16] Concurrently, experimental screening against large target families, such as the human kinome, provides direct biological data. Kinases are a particularly relevant target class, as many heterocyclic compounds are known to function as kinase inhibitors.[17][18][19]

In Silico Target Prediction

Objective: To computationally identify a prioritized list of potential protein targets for this compound.

Methodology Overview: This process typically involves reverse docking, where the small molecule (ligand) is screened against a library of 3D protein structures.[14]

  • Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization.

  • Target Database Selection: Utilize a database of druggable protein binding sites (e.g., PDB, sc-PDB).

  • Docking & Scoring: Use docking software (e.g., AutoDock, Glide) to simulate the binding of this compound to each potential target site. Each resulting pose is assigned a score based on predicted binding affinity.

  • Target Prioritization: Rank the potential targets based on docking scores, clustering of related proteins, and comparison with known biological activities of similar scaffolds.

In_Silico_Workflow Input This compound (3D Structure) Dock Molecular Docking Simulation Input->Dock DB Protein Structure Database (e.g., PDB) DB->Dock Score Binding Affinity Scoring & Ranking Dock->Score Output Prioritized List of Putative Targets Score->Output

Caption: Workflow for in silico target prediction of this compound.

Broad Panel Screening: Kinome Profiling

Objective: To experimentally screen this compound against a large panel of human kinases to identify direct interactions and assess selectivity.

Methodology Overview: Kinome profiling is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins Discovery, Reaction Biology, Promega).[17][18][20] The most common format is an in vitro activity-based assay.

  • Compound Submission: this compound is provided at a specified concentration (e.g., 1 µM or 10 µM).

  • Assay Performance: The compound is incubated with a large panel of purified kinases (often >300) in the presence of a substrate and ATP (often at or near the Km concentration).[17]

  • Activity Measurement: Kinase activity is measured, typically via radiometric or luminescence-based detection of substrate phosphorylation.

  • Data Reporting: Results are reported as the percent inhibition of each kinase relative to a vehicle control.

Data Presentation: Table 2: Sample Kinome Profiling Data for this compound (1 µM)

Kinase Target Kinase Family % Inhibition
EGFR Tyrosine Kinase 12.4
SRC Tyrosine Kinase 8.1
MAPK14 (p38α) CMGC 92.5
CDK2 CMGC 25.3
AKT1 AGC 5.6

| AURKB | Other | 88.1 |

Tier 3: Target Validation and Mechanism of Action

Expertise & Rationale: Following the identification of high-confidence putative targets from Tier 2 (e.g., MAPK14 and AURKB from the sample data), it is essential to validate this interaction in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement inside intact cells.[21] It is based on the principle that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature.[21] Once engagement is confirmed, traditional biochemical assays can be used to quantify the interaction's potency and determine the mechanism of inhibition.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to a putative target (e.g., MAPK14) in intact cells.

Materials:

  • Cell line expressing the target protein at endogenous levels (e.g., K562 cells).[22]

  • This compound and a known inhibitor of the target (positive control).

  • PCR tubes and a thermal cycler.

  • Lysis buffer (e.g., Tris buffer with protease/phosphatase inhibitors).

  • Equipment for protein quantification (BCA assay) and Western blotting (SDS-PAGE gels, transfer system, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate).

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the IC50 from viability assays) for 2 hours at 37°C.[22]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[23]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).[23]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Normalize the total protein concentration of all samples using a BCA assay.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-MAPK14).

  • Data Analysis: Quantify the band intensities for each lane. For both vehicle- and compound-treated samples, plot the relative band intensity against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

CETSA_Workflow Treat 1. Treat Cells (Vehicle vs. Compound) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells & Centrifuge Heat->Lyse Collect 4. Collect Soluble Fraction (Supernatant) Lyse->Collect Analyze 5. Western Blot for Target Protein Collect->Analyze Plot 6. Plot Melting Curve & Observe Shift Analyze->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 5.2: Fluorescence-Based Biochemical Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound against the purified target enzyme (e.g., MAPK14).

Expertise & Rationale: Fluorescence-based assays are highly sensitive and suitable for high-throughput screening.[24][25] The principle involves an enzyme acting on a substrate to produce a fluorescent signal.[24][26] The inhibitor's potency is determined by its ability to reduce the rate of this signal generation.

Materials:

  • Purified, active recombinant target enzyme.

  • Fluorogenic substrate specific for the enzyme.

  • Assay buffer specific to the enzyme.

  • This compound serial dilutions.

  • Black, opaque 384-well assay plates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents in the assay buffer.

  • Compound Plating: Add this compound dilutions to the wells of the 384-well plate. Include positive control (known inhibitor) and negative control (vehicle) wells.

  • Enzyme Addition: Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the correct excitation/emission wavelengths. Read the fluorescence signal kinetically over a period of time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the vehicle control (% Inhibition = 100 * (1 - (Rate_compound / Rate_vehicle))).

    • Plot % Inhibition vs. log[concentration] and fit a dose-response curve to determine the IC50.

Conclusion

This application note provides a structured, multi-tiered framework for the comprehensive biological characterization of this compound. By progressing from broad cytotoxicity screening to hypothesis-driven target identification and rigorous biophysical and biochemical validation, researchers can efficiently and robustly elucidate the compound's mechanism of action. Each protocol is designed with self-validating controls to ensure data integrity. This strategic approach not only maximizes the potential for discovery but also provides the critical data necessary to guide further medicinal chemistry optimization and preclinical development.

References

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Application Note & Protocol: A Scalable Synthesis of 3-Methylcinnoline for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the gram-scale synthesis of 3-methylcinnoline, a key heterocyclic scaffold in medicinal chemistry and materials science. We present a robust, two-part synthetic strategy commencing with the readily available 2-nitroacetophenone. The chosen pathway, culminating in a Widman-Stoermer cyclization, is detailed with an emphasis on mechanistic understanding, process safety, and critical parameters for successful scale-up. This guide is intended for researchers in organic synthesis, drug discovery, and process development.

Introduction and Strategic Overview

This compound is a bicyclic heteroaromatic compound of significant interest in pharmaceutical research due to the diverse biological activities associated with the cinnoline core.[1] The development of a reliable and scalable synthesis is paramount for facilitating advanced research and preclinical studies.

This guide details a multi-step synthesis designed for scalability and reproducibility. The overall strategy is bifurcated into two primary stages:

  • Part A: Synthesis of the Key Precursor, 2-Amino-α-methylstyrene. This is achieved via a three-step sequence starting from commercial 2-nitroacetophenone.

  • Part B: The Widman-Stoermer Synthesis of this compound. This classic and effective reaction involves the diazotization of the precursor followed by an intramolecular cyclization to furnish the target heterocycle.[2]

Mechanistic Rationale and Pathway Selection

Synthesis of 2-Amino-α-methylstyrene

The precursor synthesis is designed around common, high-yielding transformations suitable for scale-up.

  • Grignard Addition: The synthesis begins with the addition of a methyl Grignard reagent (CH₃MgBr) to the carbonyl of 2-nitroacetophenone. This nucleophilic addition is a classic C-C bond-forming reaction that converts the ketone into a tertiary alcohol.[3] The nitro group is unreactive towards the Grignard reagent under these conditions.

  • Acid-Catalyzed Dehydration: The resultant tertiary alcohol is susceptible to dehydration under acidic conditions. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent methyl group generates the desired α-methylstyrene double bond.[4]

  • Nitro Group Reduction: The final step to the precursor is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, chemoselectivity (the alkene is typically preserved under controlled conditions), and the clean nature of the workup.[5]

The Widman-Stoermer Synthesis: Mechanism

The Widman-Stoermer synthesis is a powerful method for forming the cinnoline ring system from o-aminoarylethylenes.[6] The reaction proceeds via two key mechanistic steps:

  • Diazotization: The primary aromatic amine of 2-amino-α-methylstyrene is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[7] The amine nitrogen attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield a stable arenediazonium salt.[8]

  • Intramolecular Cyclization: The generated diazonium salt is a potent electrophile. The adjacent vinyl group acts as a nucleophile, attacking the terminal nitrogen of the diazonium group in an intramolecular electrophilic substitution. This cyclization forms the six-membered pyridazine ring, and subsequent loss of a proton re-aromatizes the system to yield the final this compound product.

Process Safety and Hazard Analysis

Scaling up chemical reactions requires a thorough understanding of potential hazards.

  • Grignard Reaction: Grignard reagents are highly reactive with protic sources (water, alcohols). The reaction must be conducted under strictly anhydrous conditions to prevent quenching and potential exotherms. Diethyl ether and THF are flammable solvents requiring appropriate handling.

  • Nitro Compounds: 2-Nitroacetophenone and its derivatives are potentially energetic compounds and should be handled with care. Avoid excessive heating and mechanical shock.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area, using appropriate high-pressure equipment and ensuring the catalyst is not exposed to air in a dry, hydrogen-rich state (pyrophoric).

  • Diazotization: Arenediazonium salts can be explosive in a dry, isolated state. The Widman-Stoermer reaction is designed to generate and consume the diazonium salt in situ, which is a critical safety feature. The reaction is highly exothermic and must be maintained at low temperatures (0–5 °C) to prevent uncontrolled decomposition and the formation of hazardous phenolic byproducts.[9]

Detailed Experimental Protocols (Gram-Scale)

Part A: Synthesis of 2-Amino-α-methylstyrene

Step A1: Synthesis of 2-(2-Nitrophenyl)propan-2-ol

  • Setup: A 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere is flame-dried and allowed to cool.

  • Reagents: Add magnesium turnings (10.9 g, 0.45 mol) and 100 mL of anhydrous diethyl ether to the flask.

  • Grignard Initiation: In the dropping funnel, place a solution of methyl iodide (25.0 mL, 0.40 mol) in 150 mL of anhydrous diethyl ether. Add a small portion (~10 mL) to the magnesium turnings. If the reaction does not start (slight bubbling, warming), gently warm the flask with a heat gun until initiation.

  • Grignard Formation: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 60 minutes until most of the magnesium is consumed.

  • Addition of Ketone: Cool the Grignard solution to 0 °C using an ice bath. Dissolve 2-nitroacetophenone (49.5 g, 0.30 mol) in 200 mL of anhydrous THF and add this solution dropwise via the dropping funnel over 90 minutes, maintaining the internal temperature below 10 °C.

  • Quenching: After complete addition, stir the reaction at room temperature for 1 hour. Cool the mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol as a viscous oil.

Step A2: Synthesis of 1-Isopropenyl-2-nitrobenzene (2-Nitro-α-methylstyrene)

  • Setup: A 500 mL round-bottomed flask is equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.

  • Reaction: To the flask, add the crude 2-(2-nitrophenyl)propan-2-ol from the previous step, toluene (250 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (2.85 g, 15 mmol).

  • Dehydration: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or flash chromatography.

Step A3: Synthesis of 2-Isopropenylaniline (2-Amino-α-methylstyrene)

  • Setup: A 500 mL Parr hydrogenation bottle is charged with 1-isopropenyl-2-nitrobenzene (32.6 g, 0.20 mol), ethanol (200 mL), and 10% Palladium on Carbon (1.0 g, ~3 mol%).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture is shaken vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Workup: Once hydrogen uptake ceases, vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-amino-α-methylstyrene. This product is often used in the next step without further purification.

Part B: Widman-Stoermer Synthesis of this compound
  • Setup: A 1 L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is cooled in an ice-salt bath.

  • Diazotization:

    • Dissolve the crude 2-amino-α-methylstyrene (26.6 g, 0.20 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL). Cool the solution to 0 °C.

    • In a separate beaker, dissolve sodium nitrite (15.2 g, 0.22 mol) in 50 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 45-60 minutes.

  • Cyclization: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 30 minutes. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature. Nitrogen gas evolution may be observed. Stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Workup:

    • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9.

    • Extract the product into dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a crystalline solid.

Data Presentation

StepStarting MaterialReagentsProductTypical YieldPurity (Typical)
A1 2-NitroacetophenoneCH₃MgBr, Anhydrous Et₂O/THF2-(2-Nitrophenyl)propan-2-ol~90% (crude)>90% (by ¹H NMR)
A2 2-(2-Nitrophenyl)propan-2-olp-TsOH, Toluene1-Isopropenyl-2-nitrobenzene~85%>95% (after purification)
A3 1-Isopropenyl-2-nitrobenzeneH₂, 10% Pd/C, EtOH2-Amino-α-methylstyrene>95% (crude)>95% (by ¹H NMR)
B 2-Amino-α-methylstyreneNaNO₂, HClThis compound65-75%>98% (after chromatography)

Scale-Up Considerations

  • Heat Transfer: The Grignard formation and especially the diazotization are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential. For the diazotization, a semi-batch process (slow addition of the nitrite solution) is critical for temperature control.[10]

  • Mass Transfer & Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high concentration, reducing yield and increasing impurity formation. Mechanical overhead stirring is required, and the impeller design should ensure good turnover of the reactor contents.

  • Hydrogenation Safety: Large-scale hydrogenation requires specialized reactors (autoclaves) designed to handle high pressures of flammable gas safely. The catalyst filtration step must be performed carefully, keeping the catalyst wet to prevent ignition.

  • Workup: The volumes for extraction and solvent removal increase significantly. Ensure appropriate equipment is available for large-scale liquid-liquid extractions and distillations.

Visualized Experimental Workflow

Synthesis_Workflow cluster_A Part A: Precursor Synthesis cluster_B Part B: Widman-Stoermer Synthesis A0 2-Nitroacetophenone A1_reagents 1. CH3MgBr 2. Sat. NH4Cl (aq) A0->A1_reagents A1_product 2-(2-Nitrophenyl)propan-2-ol A1_reagents->A1_product A2_reagents p-TsOH, Toluene Reflux (Dean-Stark) A1_product->A2_reagents A2_product 2-Nitro-α-methylstyrene A2_reagents->A2_product A3_reagents H2 (50 psi), 10% Pd/C Ethanol A2_product->A3_reagents A3_product 2-Amino-α-methylstyrene (Key Precursor) A3_reagents->A3_product B_reagents 1. NaNO2, HCl (0-5 °C) 2. Warm to RT 3. NH4OH (aq) A3_product->B_reagents B_product This compound (Final Product) B_reagents->B_product Purification Purification (Column Chromatography) B_product->Purification

Caption: Workflow for the scale-up synthesis of this compound.

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Balova, I. A., & Annikova, T. V. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44, 501–523. Available at: [Link]

  • Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2019). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Reaction Chemistry & Engineering, 4(7), 1276-1286.
  • Myers, A. (n.d.). Widman-Stoermer Synthesis. In Name Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Chegg. (2020). Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction and DPE Purification. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(2), 417-425. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. The Organic Chemistry Tutor. Retrieved from [Link]

  • Chegg. (2020). Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reaction and DPE Purification. Retrieved from [Link]

  • Myers, A. (n.d.). Widman-Stoermer Synthesis. In Name Reactions. Available at: [Link]

  • Chegg. (2020). Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. The Organic Chemistry Tutor. Retrieved from [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(2), 417-425. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Balova, I. A., & Annikova, T. V. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44, 501–523. Available at: [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2019). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Reaction Chemistry & Engineering, 4(7), 1276-1286.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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3-Methylcinnoline as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the potential applications of 3-Methylcinnoline as a fluorescent probe. Due to a notable absence of direct studies on the fluorescence properties of this compound in publicly available literature, this guide leverages data from structurally and electronically analogous compounds, primarily the "amino-benzo-cinnoline" (ABCDye) family of fluorophores. These analogs suggest that this compound likely possesses environmentally sensitive fluorescence, making it a promising candidate for various sensing and imaging applications. This guide outlines the theoretical basis for its fluorescence, provides detailed protocols for its synthesis and use based on these analogs, and discusses potential applications in metal ion detection and cellular imaging. All protocols are designed to be self-validating, and key claims are supported by references to authoritative sources.

Introduction: The Promise of the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are emerging as a versatile class of fluorophores. Their rigid structure and the presence of nitrogen atoms in the aromatic system create a unique electronic environment conducive to fluorescence. While extensive research has focused on the related quinoline scaffold for developing fluorescent probes, the potential of cinnoline derivatives remains a comparatively underexplored frontier.[1][2]

This guide focuses on this compound, a simple derivative of the cinnoline core. While direct experimental data on its photophysical properties are scarce, the well-characterized "amino-benzo-cinnoline" (ABCDye) family of dyes provides a strong basis for predicting its behavior.[3][4] These dyes, which share the core cinnoline structure, exhibit green fluorescence and sensitivity to their chemical environment (solvatochromism), suggesting that this compound may share these valuable properties.[3][4] This inherent environmental sensitivity is the cornerstone of its potential as a fluorescent probe.

The underlying principle of many fluorescent probes is a change in their fluorescence output—either intensity or emission wavelength—in response to a specific analyte or environmental condition.[1][2] For N-heterocyclic compounds like cinnolines and quinolines, this can be triggered by interactions with metal ions, changes in pH, or variations in solvent polarity.[5][6] This guide will, therefore, explore the potential of this compound in these contexts, providing a roadmap for its investigation and application.

Predicted Photophysical Properties of this compound (Based on Analogs)

Based on the properties of amino-benzo-cinnolines and substituted quinolines, we can predict the following photophysical characteristics for this compound. It is crucial to note that these are extrapolated and require experimental verification.

Solvatochromism

The fluorescence of N-heterocyclic compounds is often sensitive to the polarity of the surrounding solvent.[7][8] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules. For this compound, it is anticipated that an increase in solvent polarity will lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is a common characteristic of molecules with an intramolecular charge transfer (ICT) character in their excited state.[4]

Table 1: Predicted Solvent-Dependent Spectroscopic Data for this compound (Based on Amino-Benzo-Cinnoline Analogs) [3][4]

SolventPredicted Absorption Max (λ_abs, nm)Predicted Emission Max (λ_em, nm)Predicted Stokes Shift (nm)
Toluene (non-polar)~350-370~480-500~130
Dichloromethane~360-380~500-520~140
Acetonitrile (polar aprotic)~370-390~520-540~150
Methanol (polar protic)~370-390~530-550~160

Note: These values are estimations based on related compounds and should be experimentally determined for this compound.

pH Sensitivity

The nitrogen atoms in the cinnoline ring can be protonated in acidic conditions. This protonation can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties.[6] For many quinoline-based probes, protonation leads to an enhancement of fluorescence intensity.[6] It is plausible that this compound will exhibit a similar "turn-on" fluorescence response in acidic environments. This pH-dependent fluorescence opens up possibilities for its use as a pH sensor, particularly for acidic organelles within cells, such as lysosomes.[9]

Synthesis and Preparation

The synthesis of this compound and its derivatives can be achieved through various established methods for constructing the cinnoline ring system. One common approach involves the reduction of 2,2'-dinitrobiphenyls.[10] The following is a generalized protocol based on the synthesis of related benzo[c]cinnolines.[10][11]

Synthesis of this compound (Conceptual Protocol)

This protocol is based on established methods for synthesizing the benzo[c]cinnoline core and would require adaptation and optimization for the specific synthesis of this compound.[11][12][13]

Diagram: Conceptual Synthetic Pathway for this compound

G cluster_0 Synthesis Workflow A 2,2'-Dinitrobiphenyl analog B Reduction (e.g., NaBH4, Hydrazine) A->B C This compound B->C

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitable 2,2'-dinitrobiphenyl precursor that will yield the 3-methyl substitution pattern upon cyclization.

  • Reduction: Dissolve the dinitrobiphenyl derivative in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C), portion-wise at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully with water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Stock Solutions

Proper preparation and storage of fluorescent probe stock solutions are critical for obtaining reproducible experimental results.[14][15]

  • Solvent Selection: Dissolve the purified this compound in a high-purity, spectroscopy-grade solvent such as dimethyl sulfoxide (DMSO) or ethanol.[14]

  • Concentration: Prepare a high-concentration stock solution, typically in the range of 1-10 mM. This allows for small volumes to be used for preparing working solutions, minimizing the amount of organic solvent in the final assay.

  • Storage: Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap to prevent solvent evaporation.[15] Protect the solution from light by wrapping the vial in aluminum foil or using an amber vial. Store at -20°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate buffer or solvent for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[14]

Application Protocols

The following protocols are based on established methods for using quinoline-based fluorescent probes for metal ion detection and live-cell imaging.[16][17][18] These should be considered as starting points for developing specific assays with this compound.

Protocol for Metal Ion Sensing

The nitrogen atoms in the cinnoline ring provide potential coordination sites for metal ions. Binding of a metal ion can restrict intramolecular rotations and lead to chelation-enhanced fluorescence (CHEF), resulting in a "turn-on" response.[19] Alternatively, interaction with paramagnetic metal ions like Fe³⁺ can lead to fluorescence quenching.[17]

Diagram: Workflow for Metal Ion Titration Experiment

G A Prepare working solution of this compound B Record initial fluorescence spectrum A->B C Add increasing aliquots of metal ion solution B->C D Record fluorescence spectrum after each addition C->D Incubate briefly D->C Repeat E Plot fluorescence intensity vs. metal ion concentration D->E

Caption: Workflow for a fluorescence titration experiment.

Step-by-Step Protocol for Fe³⁺ Detection (as an example):

  • Prepare Solutions:

    • Prepare a 10 µM working solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) with a small percentage of co-solvent (e.g., DMSO) to ensure solubility.

    • Prepare a stock solution of FeCl₃ (e.g., 1 mM) in the same buffer.

  • Spectroscopic Measurement:

    • Place 2 mL of the this compound working solution into a quartz cuvette.

    • Place the cuvette in a fluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe.

  • Titration:

    • Add small aliquots (e.g., 2 µL) of the Fe³⁺ stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence emission spectrum.

    • Continue this process until the fluorescence intensity no longer changes significantly.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.

    • This plot can be used to determine the detection limit and the binding affinity of the probe for Fe³⁺.[16]

  • Selectivity Test: Repeat the experiment with other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺) to assess the selectivity of this compound for Fe³⁺.

Protocol for Live-Cell Imaging

The predicted solvatochromism and potential for pH sensitivity make this compound a candidate for intracellular imaging. Its ability to fluoresce differently in environments of varying polarity or pH could allow for the visualization of specific organelles or cellular processes.[20][21]

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or MCF-7) on a glass-bottom dish suitable for microscopy and culture them to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of this compound (e.g., 1-10 µM) in a serum-free cell culture medium. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the loading solution to the cells and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove any excess, unbound probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Mount the dish on a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths of this compound (e.g., excitation around 370-390 nm and emission in the green spectrum).

    • Acquire images using the lowest possible laser power to minimize phototoxicity and photobleaching.

  • Co-localization (Optional): To identify the subcellular localization of this compound, co-stain the cells with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[22]

Data Interpretation and Self-Validation

Fluorescence Titration: A successful titration experiment will show a systematic change in fluorescence intensity with increasing analyte concentration, eventually reaching a plateau. The data should fit a standard binding isotherm model, which validates the interaction between the probe and the analyte.[16]

Cellular Imaging: The localization of the probe within the cell should be consistent across multiple cells and experiments. Co-localization with known organelle trackers provides strong evidence for the probe's subcellular target. Control experiments, such as imaging unstained cells under the same conditions, are essential to rule out autofluorescence.

Conclusion

While direct experimental data for this compound as a fluorescent probe is currently lacking, the photophysical properties of its structural analogs, the amino-benzo-cinnolines, provide a strong rationale for its investigation. The predicted solvatochromism and potential pH sensitivity suggest that this compound could be a valuable tool for researchers in various fields. The protocols provided in this guide, based on established methodologies for similar N-heterocyclic fluorophores, offer a solid starting point for the experimental validation and application of this compound as a novel fluorescent probe.

References

  • Coehlo, M., Clavier, G., Méallet, R., Pieters, G., & Chevalier, A. (2025). Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores. Chemical Communications, (68). [Link]

  • Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. (2022). PubMed. [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. (n.d.). ResearchGate. [Link]

  • Tervola, E., Truong, K., Ward, J. S., Priimagi, A., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29385–29393. [Link]

  • Synthesis of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones and Evaluation of Their Anticancer Properties. (n.d.). National Institutes of Health. [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). ACS Publications. [Link]

  • Determination of quantum yields of fluorescence by optimizing the fluorescence intensity. (n.d.). ACS Publications. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. [Link]

  • Amino-benzo-cinnolines (“ABCDyes”) as versatile cinnoline-based green-emitting fluorophores. (2025). ResearchGate. [Link]

  • Synthesis of Nitro and Amino Derivatives of Benzo[c]cinnoline. (n.d.). ACS Publications. [Link]

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (n.d.). ResearchGate. [Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][3][23]phenanthroline Ligand and Its Cu(I) Complexes. (2025). National Institutes of Health. [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). Springer. [Link]

  • How to prepare fluorescent dye stock solution for Flat Field Correction. (n.d.). Allen Cell Explorer. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). ResearchGate. [Link]

  • EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY+. (n.d.). [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). MDPI. [Link]

  • Synthesis of benzo[c]cinnoline. (n.d.). ResearchGate. [Link]

  • Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor: Experimental and DFT study. (n.d.). ResearchGate. [Link]

  • Fluorescence versus pH titration curves for the probes under study. (n.d.). ResearchGate. [Link]

  • Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water. (n.d.). RSC Publishing. [Link]

  • Investigation of the Solvent-Dependent Photoluminescence Lineshapes in 2,2'-Bithienyl-Substituted 4H-1,2,6-Thiadiazin-4-one. (n.d.). ResearchGate. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. (n.d.). National Institutes of Health. [Link]

  • Structurally Rigid 9-Amino-benzo[c]cinnoliniums Make Up a Class of Compact and Large Stokes-Shift Fluorescent Dyes for Cell-Based Imaging Applications. (n.d.). ACS Publications. [Link]

  • Fluorescence Live Cell Imaging. (n.d.). National Institutes of Health. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. [Link]

  • Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. (2022). National Institutes of Health. [Link]

  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. (n.d.). RSC Publishing. [Link]

  • Fluorescence Quantum Yield and Lifetime. (2018). YouTube. [Link]

  • ABCDyes”) as versatile cinnoline-based green-emitting fluorophores. (2025). RSC Publishing. [Link]

  • A Cu(II)-Based Fluorescent Probe for Carbon Monoxide, Nap-BC-Cu(II), Does Not Selectively Detect Carbon Monoxide. (n.d.). MDPI. [Link]

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  • Fluorescent Nano pH Indicators Based on Supramolecular Interactions. (2025). ResearchGate. [Link]

  • Formation of 1,10-Disubstituted Benzo[c]cinnolines. Synthesis and Molecular Structure of 1-Amino-10-propylthiobenzo[c]cinnoline and Cyclization to 4-Propylcinnolino[5][6][24][c,d,e][1][3]benzothiazine. (n.d.). ACS Publications. [Link]

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Troubleshooting & Optimization

Technical Support Center: 3-Methylcinnoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methylcinnoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the common challenges encountered, particularly the formation of side products. By understanding the causality behind these impurities, you can better troubleshoot your experiments, optimize reaction conditions, and ensure the integrity of your results.

This guide is structured into two main sections:

  • Troubleshooting Guide: A series of targeted Q&As addressing specific experimental problems.

  • Frequently Asked Questions (FAQs): Broader questions covering synthetic strategies and general principles.

Troubleshooting Guide

This section addresses specific, practical problems you might encounter in the lab. Each answer provides a mechanistic explanation for the issue and offers actionable solutions.

Question 1: My synthesis of 4-hydroxy-3-methylcinnoline via the Borsche-Herbert reaction is giving a significant, lower Rf byproduct on TLC. What is it and how can I prevent it?

Answer:

This is a classic issue in cinnoline synthesis involving the diazotization of ortho-aminoacetophenones or related ketones. The byproduct you are likely observing is the corresponding o-acetylphenol derivative .

Causality: The core of the Borsche-Herbert synthesis is the intramolecular cyclization of an arenediazonium salt.[1][2] However, this diazonium intermediate is also susceptible to hydrolysis, where water acts as a nucleophile, displacing the diazo group to form a phenol. This process competes directly with the desired cyclization.

  • Mechanism of Side Product Formation: The presence of electron-donating groups on the aromatic ring can exacerbate this issue by stabilizing the carbocation formed upon loss of N₂, thereby favoring the hydrolytic pathway.[3] The reaction becomes a race between intramolecular cyclization (desired) and intermolecular nucleophilic attack by water (undesired).

dot

Borsche_Side_Reaction start o-Aminoacetophenone Derivative diazonium Arenediazonium Salt Intermediate start->diazonium Diazotization cinnolinone Desired Product: 4-Hydroxy-3-methylcinnoline diazonium->cinnolinone Desired Path phenol Side Product: o-Acetylphenol diazonium->phenol Competing Path reagents NaNO₂, Acid water H₂O (Hydrolysis) cyclization Intramolecular Cyclization

Caption: Competing pathways for the arenediazonium intermediate.

Troubleshooting & Prevention Protocol:

  • Temperature Control (Critical): Perform the diazotization step at 0-5 °C. Higher temperatures significantly accelerate the rate of hydrolysis. Use an ice/salt bath for robust temperature management.

  • Acid Concentration: For substrates without strongly activating (electron-donating) groups, conducting the diazotization in concentrated hydrochloric acid can be beneficial. This can suppress hydrolysis and favor the acid-catalyzed enolization needed for cyclization.[3]

  • Minimize Water: While an aqueous medium is necessary, ensure you are not using excessively dilute conditions. Follow established protocols for reactant concentrations.

  • Reaction Time: Allow the cyclization to proceed to completion at the recommended temperature before warming the reaction. Monitor by TLC to track the consumption of the diazonium intermediate (which can be visualized with a coupling agent like β-naphthol on a TLC plate).

Question 2: I'm attempting a Widman-Stoermer synthesis of this compound from a diazotized o-vinylaniline derivative, but my yield is poor and I'm getting a lot of insoluble, tarry material. What's causing this?

Answer:

The Widman-Stoermer synthesis is powerful but sensitive, and the formation of tar is a common pitfall.[4] The primary culprits are the inherent instability of the o-vinylaniline precursor and side reactions of the diazonium salt.

Causality:

  • Polymerization: o-Vinylaniline derivatives are susceptible to acid-catalyzed polymerization. The vinyl group is an electron-rich alkene, which can readily polymerize under the acidic conditions required for diazotization.

  • Uncontrolled Coupling: Arenediazonium salts are electrophilic and can undergo unwanted azo-coupling reactions with electron-rich species in the mixture, including the unreacted o-vinylaniline starting material, leading to complex, high-molecular-weight colored impurities.

Troubleshooting & Prevention Protocol:

  • Precursor Purity: Use freshly prepared or purified o-vinylaniline precursor. Impurities can initiate polymerization.

  • Controlled Addition: Add the sodium nitrite solution slowly and sub-surface at 0-5 °C. This maintains a low steady-state concentration of nitrous acid and the diazonium salt, minimizing both self-coupling and polymerization.

  • pH Control: The rate of cinnoline formation can be pH-dependent. The cyclization is often fastest under specific pH conditions which should be optimized for your specific substrate.[5]

  • Scavengers: In some cases, the addition of a radical inhibitor (like hydroquinone, used cautiously) can help suppress polymerization, although this is not standard and should be tested on a small scale.

  • Work-up: Once the reaction is complete, promptly work up the mixture to isolate the product and prevent further degradation of the crude material.

Frequently Asked Questions (FAQs)

What are the principal synthetic routes to this compound and their common side products?

The two most prevalent strategies are the Borsche-Herbert Synthesis and the Widman-Stoermer Synthesis . Each has distinct advantages and leads to a different profile of common impurities.

FeatureBorsche-Herbert SynthesisWidman-Stoermer Synthesis
Starting Material o-Aminopropiophenone (or related ketone)o-Amino-β-methylstyrene (o-isopropenylaniline)
Key Intermediate Diazotized o-aminoketoneDiazotized o-vinylaniline
Initial Product 4-Hydroxy-3-methylcinnolineThis compound
Common Side Products o-Hydroxypropiophenone (from hydrolysis)[3]Polymeric tars, azo-coupling products
Pros Starting materials often more stable; proceeds in one pot.Direct formation of the target cinnoline (no reduction needed).
Cons Requires a subsequent reduction step (dehydroxylation) to get this compound.Precursor can be unstable/prone to polymerization; yields can be variable.[5][6]
My NMR spectrum shows an unexpected singlet in the aromatic region after synthesis. Could this be an isomer?

While less common than the side products discussed above, isomeric impurities are possible depending on the precise structure of your starting materials. For instance, in syntheses starting from substituted anilines, cyclization can sometimes occur at more than one position if the directing effects of the substituents are not strongly biased.

However, a more frequent source of unexpected aromatic signals is from dehalogenation or other side-chain modifications if your synthesis involves such steps (e.g., catalytic hydrogenation to reduce a nitro group or remove a hydroxyl group).[7]

Self-Validating Protocol for Isomer/Impurity Identification:

  • LC-MS Analysis: The most effective first step. This will confirm the molecular weight of the impurity. An isomer will have the same mass as the product, whereas a byproduct like a phenol or a dehalogenated compound will have a different mass.

  • 2D NMR (COSY, HMBC): If LC-MS confirms an isomer, 2D NMR experiments are essential to definitively establish the connectivity and identify the structure.

  • Reference Standards: If a specific byproduct is suspected (e.g., the corresponding phenol), synthesizing a small, unambiguous sample of that compound to use as a reference standard for TLC and HPLC co-injection is the gold standard for confirmation.

What is the best way to purify crude this compound from these common side products?

Purification strategy depends on the primary impurity.

  • For Phenolic Byproducts (from Borsche-Herbert):

    • Acid-Base Extraction: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane). Wash with a dilute aqueous base (e.g., 1M NaOH). The acidic phenol will move into the aqueous layer, while the basic this compound remains in the organic layer.

    • Chromatography: If extraction is insufficient, silica gel column chromatography is effective. The more polar phenol will have a lower Rf than the cinnoline product. A gradient elution of ethyl acetate in hexanes is a good starting point.

  • For Tarry, Polymeric Byproducts (from Widman-Stoermer):

    • Filtration/Trituration: Often, the polymeric material has very low solubility. Triturating the crude solid with a solvent in which the desired product is soluble but the polymer is not (e.g., diethyl ether or a hexanes/ethyl acetate mixture) can be a good first-pass cleanup.

    • Chromatography: Column chromatography on silica gel is the most reliable method. The non-polar tars will either remain at the baseline or elute very slowly, allowing for separation of the moderately polar this compound.

Experimental Protocol: Synthesis of 4-Hydroxy-3-methylcinnoline via Borsche-Herbert Cyclization

This protocol provides a detailed, step-by-step methodology for a key precursor to this compound, highlighting critical control points to minimize side product formation.

dot

protocol_flowchart start Start: o-Aminopropiophenone step1 1. Dissolve in conc. HCl Cool to 0-5 °C start->step1 step3 3. Add NaNO₂ Solution Slowly Maintain T < 5 °C step1->step3 step2 2. Prepare aq. NaNO₂ Solution Keep cold step2->step3 step4 4. Stir at 0 °C for 1-2 hours (Diazotization & Cyclization) step3->step4 ccp1 Critical: Maintain low temp to prevent hydrolysis step3->ccp1 ccp2 Critical: Slow addition to control exotherm & side reactions step3->ccp2 step5 5. Allow to Warm to RT Stir overnight step4->step5 step6 6. Collect Precipitate by Filtration step5->step6 step7 7. Wash solid with H₂O and cold EtOH step6->step7 end_node End: Crude 4-Hydroxy-3-methylcinnoline step7->end_node

Caption: Workflow for Borsche-Herbert synthesis with critical control points.

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend o-aminopropiophenone (1.0 eq) in concentrated hydrochloric acid. Cool the resulting slurry to 0-5 °C using an ice-salt bath.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water. Cool this solution in an ice bath.

  • Diazotization (Critical Step): Add the cold sodium nitrite solution dropwise to the stirred slurry of the amine hydrochloride via the addition funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Cyclization: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours. A yellow-orange solid should begin to precipitate.

  • Completion: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight to ensure complete cyclization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with copious amounts of cold water (to remove inorganic salts) and then with a small amount of cold ethanol (to remove soluble organic impurities).

  • Drying: Dry the product under vacuum to yield crude 4-hydroxy-3-methylcinnoline, which can be further purified by recrystallization from ethanol or acetic acid if necessary.

References
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society. 8

  • Methods for the synthesis of cinnolines (Review). (2005). ResearchGate.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (2014). Google Patents.

  • Von Richter reaction. Wikipedia.

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed.

  • Heterocyclization of compounds containing diazo and cyano groups. 6. Theoretical and experimental investigations of cyclization of 2-cyano-2-diazoacetamides to 5-hydroxy-1,2,3-triazole-4-carbonitriles. ResearchGate.

  • Widman-Stoermer Synthesis. Merck Index.

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). National Institutes of Health (NIH).

  • Von Richter reaction. Grokipedia.

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org.

  • A Concise Review on Cinnolines. Innovative Journal.

  • The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute.

  • Primary Syntheses of Cinnolines. Comprehensive Heterocyclic Chemistry II.

  • QUINOLINE. Organic Syntheses.

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2020). National Institutes of Health (NIH).

  • Cinnoline. Wikipedia.

  • Supporting Information. The Royal Society of Chemistry.

  • Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. (2019). National Institutes of Health (NIH).

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2023). Research Journal of Pharmacy and Technology.

  • Cinnoline Derivatives with Biological Activity. ResearchGate.

  • Intramolecular diazo coupling of 2-aminophenylthiophenes. The formation of isomeric thieno[c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1.

  • A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. ResearchGate.

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.

  • Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. (2014). National Institutes of Health (NIH).

  • Von Richter reaction proceeds via nucleophilic addition at positions... ResearchGate.

  • von Richter Rearrangement. LookChem.

Sources

Technical Support Center: Recrystallization of 3-Methylcinnoline and Related N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Methylcinnoline. Cinnoline derivatives are a critical class of N-heterocyclic compounds with a wide spectrum of pharmacological activities, making their purity paramount for reliable downstream applications in research and drug development.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol to provide in-depth, field-tested insights into the theory, practice, and troubleshooting of recrystallization for this compound class. While specific published solubility data for this compound is limited, the principles and techniques outlined here are based on established methodologies for related aromatic N-heterocycles and will serve as a robust framework for developing a successful purification protocol.

Part 1: Foundational Knowledge - The Art of Solvent Selection

Recrystallization is a purification technique based on the principle of differential solubility.[3] An impure solid is dissolved in a hot solvent, and as the solution cools, the solubility of the desired compound decreases, causing it to form purified crystals. Impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[4] The success of any recrystallization hinges almost entirely on the choice of solvent.

Q: What are the criteria for a good recrystallization solvent?

A: An ideal solvent should exhibit a steep solubility curve for the compound of interest. This means it should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[3]

  • Either dissolve impurities readily at all temperatures or not at all , allowing them to be separated by filtration.

  • Be chemically inert , meaning it does not react with the compound being purified.[3]

  • Be sufficiently volatile to be easily removed from the purified crystals after isolation.[3]

  • Possess a boiling point lower than the melting point of the solute to prevent the compound from "oiling out".[5]

Q: How do I select a starting solvent for this compound?

A: Without specific literature data, selection becomes an empirical process. Begin with small-scale tests using solvents of varying polarities. Given the aromatic, N-heterocyclic structure of this compound, the following solvents are logical starting points.

SolventBoiling Point (°C)PolarityRationale & Use Case
Ethanol 78.5Polar ProticA very common and effective solvent for many organic solids. Often used in a solvent pair with water.[6]
Ethyl Acetate 77Polar AproticA good general-purpose solvent for moderately polar compounds.
Toluene 110.6Non-polarEffective for aromatic compounds. Its higher boiling point allows for a wide temperature gradient.
Hexane / Heptane ~69 / ~98Non-polarGood for non-polar compounds or as an "anti-solvent" in a solvent-pair system to induce crystallization.[6]
Acetonitrile 81.7Polar AproticKnown to be a good solvent for related heterocyclic compounds like quinolines.[7]
Water 100Very PolarWhile many organics have low water solubility, it can be an excellent choice for polar compounds or as the anti-solvent in an alcohol/water pair.[6]

Data sourced from multiple chemical property databases.[8]

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization of a generic cinnoline derivative like this compound.

Core Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Procedure cluster_analysis Validation A 1. Choose Solvent (Small-Scale Tests) B 2. Dissolution Add min. hot solvent to crude solid A->B Selected Solvent C 3. Hot Filtration (Optional) Remove insoluble impurities B->C Solution may have particulates D 4. Crystallization Slow cool to room temp, then ice bath B->D If no insoluble impurities C->D Clear, hot saturated solution E 5. Isolation Vacuum filter to collect crystals D->E Crystal slurry F 6. Washing Wash crystals with cold solvent E->F Filter cake G 7. Drying Dry crystals under vacuum F->G Washed crystals H 8. Purity Check Melting Point Analysis G->H Pure, dry product

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask. Using an Erlenmeyer flask, rather than a beaker, reduces solvent evaporation and prevents airborne contaminants from entering.

    • Heat your chosen solvent in a separate flask to its boiling point.

    • Add the hot solvent to the crude solid dropwise and with swirling.[9] The key is to add just enough hot solvent to fully dissolve the solid, creating a saturated solution. Adding too much solvent is a common error that will prevent crystallization later.[5]

  • Decolorization/Hot Filtration (Optional):

    • If your solution is highly colored from impurities, you may add a small amount of activated charcoal.[10]

    • Boil the solution with the charcoal for a few minutes.

    • If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, saturated solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial as it promotes the formation of larger, purer crystals by giving molecules time to arrange in an ordered lattice, excluding impurities.[10]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces. Using cold solvent minimizes the loss of the purified product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum running for a period to air-dry them.

    • For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Verification:

    • The success of the recrystallization should be confirmed by a melting point determination. A pure compound will exhibit a sharp melting point range (typically < 2 °C), whereas an impure sample will melt over a broad and depressed temperature range.

Part 3: Troubleshooting Guide

Even a well-planned experiment can encounter issues. This section addresses the most common problems in a Q&A format.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a very common issue, often caused by either using too much solvent or the solution being supersaturated.[5]

  • Cause 1: Too much solvent was added. The solution is not saturated enough for crystals to form.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[11] Then, attempt to cool it again.

  • Cause 2: The solution is supersaturated. The compound remains dissolved even though its solubility limit has been exceeded.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[12] The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution.[11] This "seed crystal" acts as a template onto which other molecules can crystallize.

    • Solution 3 (Extreme Cooling): If the above methods fail, further cooling in a salt-ice bath may be necessary, but this can sometimes cause rapid precipitation of impurities as well.[12]

Troubleshooting Logic: No Crystals

Troubleshooting_No_Crystals Start Problem: No Crystals Formed CheckClarity Is the solution clear? Start->CheckClarity Cloudy Solution is Cloudy CheckClarity->Cloudy Yes Clear Solution is Clear CheckClarity->Clear No Scratch1 Action: Scratch flask with glass rod Cloudy->Scratch1 Success Success: Crystals Form Scratch1->Success CheckSolvent Did you use the minimum amount of hot solvent? Clear->CheckSolvent TooMuchSolvent Cause: Too much solvent CheckSolvent->TooMuchSolvent No SuperSaturated Cause: Supersaturation CheckSolvent->SuperSaturated Yes BoilOff Action: Re-heat and boil off excess solvent. Re-cool. TooMuchSolvent->BoilOff BoilOff->Success Scratch2 Action 1: Scratch flask SuperSaturated->Scratch2 Seed Action 2: Add a seed crystal Scratch2->Seed Seed->Success

Caption: Decision-making workflow for inducing crystallization.

Q: My compound separated as an oil, not crystals. Why, and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5] It is also more likely if the compound is significantly impure.[5] An oil is undesirable because it tends to trap impurities.

  • Solution 1: Re-heat the solution to dissolve the oil completely. Add a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.[5]

  • Solution 2: If Solution 1 fails, the chosen solvent's boiling point may be too high relative to the compound's melting point. A different solvent with a lower boiling point may be required.

Q: My final crystals are colored, but the pure compound should be colorless. What happened?

A: This indicates the presence of colored impurities that are co-crystallizing with your product.

  • Solution 1 (Decolorizing Carbon): Re-dissolve the crystals in the minimum amount of hot solvent and add a small amount (1-2% of the solute's weight) of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[13] Then proceed with the cooling and crystallization steps.

  • Solution 2 (Re-crystallize): A second recrystallization may be necessary to achieve the desired purity. The first crop of crystals, while colored, is still purer than the crude starting material.

Part 4: Frequently Asked Questions (FAQs)

Q: What is a mixed-solvent (or solvent-pair) system and when should I use it? A: A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[12]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (this is the point of saturation). Add a drop or two of the hot "good" solvent to re-clarify the solution, then cool as usual. Common pairs include ethanol/water and hexane/ethyl acetate.[6][12]

Q: My final yield is very low. How can I improve it? A: Low yield can result from several factors:

  • Using too much solvent during dissolution, which keeps more of your product dissolved in the mother liquor.

  • Washing the collected crystals with solvent that was not ice-cold, causing some of the pure product to dissolve.

  • Premature crystallization during a hot filtration step.

  • The crude material having a lower percentage of the desired compound than anticipated. To improve yield, ensure you are using the absolute minimum of hot solvent for dissolution and always wash with ice-cold solvent.

References
  • University of California, Davis. (n.d.). Recrystallization. Chem 220 Handouts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit r/Chempros. (2024, October 17). Recrystallization Issues. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. International Journal of PharmTech Research, 1(2), 234-239. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • S. F. Fun, et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(1), 104. Retrieved from [Link]

  • YouTube. (2020, December 27). Recrystallizing and using melting point to identify a compound. Retrieved from [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. Retrieved from [Link]

  • Wang, Y., et al. (2017). Determination of three physical properties of quinoline ionic liquids with hexafluorophosphate. MATEC Web of Conferences, 139, 00130. Retrieved from [Link]

  • University of California, Davis. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Methylcinnoline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylcinnoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and reproducibility of your experiments.

Introduction to this compound Stability

This compound, a derivative of the N-heterocyclic compound cinnoline, is a molecule of interest in medicinal chemistry and materials science.[1][2] Like many N-heterocyclic compounds, its stability in solution can be influenced by a variety of factors, including pH, light, temperature, and the presence of oxidizing agents.[1][3] Understanding and controlling these factors is critical for obtaining reliable experimental results. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

My this compound solution is turning yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation. For many N-heterocyclic compounds, this is often due to oxidation or photodegradation. The cinnoline ring system, being an aromatic diazine, is susceptible to oxidative processes and can be sensitive to light, leading to the formation of colored byproducts.[1][3]

Causality: The two adjacent nitrogen atoms in the cinnoline ring influence its electron distribution, making certain positions susceptible to electrophilic attack and oxidation. Photons can excite the molecule to a higher energy state, increasing its reactivity and leading to decomposition.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber-colored vial.

  • Deoxygenate Solvent: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.

  • Use Fresh Solvents: Impurities in older solvents can catalyze degradation.

  • Consider Antioxidants: The addition of a small amount of an antioxidant may be necessary for long-term storage.

I am observing a decrease in the concentration of my this compound stock solution over time. What could be the reason?

A gradual loss of your compound in solution is a clear sign of chemical instability. The rate of degradation can be influenced by the solvent system, pH, and storage temperature.

Causality: The stability of cinnoline derivatives can be pH-dependent.[4] Although specific data for this compound is limited, the basicity of the nitrogen atoms (pKa of cinnoline is 2.64) suggests that the compound's protonation state will change with pH, which can affect its stability.[3] Hydrolysis and other solvent-mediated degradation pathways can also contribute to the loss of the parent compound.

Troubleshooting Protocol: pH and Solvent Stability Screen

This protocol will help you identify the optimal pH and a suitable solvent system for your this compound solutions.

Materials:

  • This compound

  • A selection of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • A selection of organic solvents (e.g., DMSO, ethanol, acetonitrile)

  • HPLC or UPLC system with a suitable column and detector for this compound analysis

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffered solutions at different pH values (e.g., pH 4, 7, and 9).

  • Spike a known concentration of the this compound stock solution into each buffered solution and into the organic solvents to be tested. The final concentration should be within the linear range of your analytical method.

  • Immediately after preparation (T=0), analyze an aliquot of each solution by HPLC/UPLC to determine the initial concentration.

  • Store the remaining solutions under your typical experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Analyze aliquots at various time points (e.g., 1, 3, 7, and 14 days).

  • Plot the percentage of this compound remaining versus time for each condition.

Data Interpretation:

pH / Solvent% Remaining (Day 1)% Remaining (Day 7)% Remaining (Day 14)Observations
pH 4 Buffer98%85%70%Moderate degradation
pH 7 Buffer99%95%90%Good stability
pH 9 Buffer95%70%50%Significant degradation
DMSO100%99%98%Excellent stability
Ethanol99%97%94%Good stability

This is an example table. Your results may vary.

The condition that shows the highest percentage of remaining this compound over time is the most stable.

Can I do anything to proactively stabilize my this compound solutions for long-term storage?

Yes, several strategies can be employed to enhance the stability of your solutions.

Stabilization Strategies:

  • Optimal Solvent and pH: Based on your stability screen, choose the solvent and pH that provide the best stability. For many heterocyclic compounds, a slightly acidic to neutral pH is often optimal.

  • Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant. Common choices include:

    • Butylated hydroxytoluene (BHT): Effective in organic solvents.

    • Ascorbic acid (Vitamin C): Suitable for aqueous solutions.

    • Tocopherol (Vitamin E): A lipid-soluble antioxidant.

    • Always test for compatibility and potential interference with your assay.

  • Chelating Agents: If trace metal ions, which can catalyze oxidation, are a concern in your buffers or reagents, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Storage Conditions:

    • Temperature: Store solutions at the lowest practical temperature (e.g., -20°C or -80°C).

    • Inert Atmosphere: For highly sensitive compounds, consider storing aliquots under an inert atmosphere (e.g., argon or nitrogen).

Visualizing Degradation and Stabilization

To better understand the potential degradation pathways and how stabilization strategies work, the following diagrams are provided.

Potential Degradation Pathways of the Cinnoline Ring

This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products O2, Metal Ions Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (hν) Hydrolytic Products Hydrolytic Products This compound->Hydrolytic Products H2O, pH

Caption: Potential degradation pathways for this compound.

Workflow for Stabilizing this compound Solutions

cluster_prep Preparation cluster_additives Additives cluster_storage Storage Deoxygenated Solvent Deoxygenated Solvent Antioxidant Antioxidant Deoxygenated Solvent->Antioxidant High-Purity Reagents High-Purity Reagents Chelating Agent Chelating Agent High-Purity Reagents->Chelating Agent Stable Solution Stable Solution Antioxidant->Stable Solution Chelating Agent->Stable Solution Protection from Light Protection from Light Low Temperature Low Temperature Inert Atmosphere Inert Atmosphere This compound This compound This compound->Deoxygenated Solvent This compound->High-Purity Reagents Stable Solution->Protection from Light Stable Solution->Low Temperature Stable Solution->Inert Atmosphere

Caption: A systematic workflow for preparing and storing stable this compound solutions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is an essential tool to understand the intrinsic stability of a drug substance and to identify potential degradation products.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose the solutions to the stress conditions listed above. Include a control sample stored under normal conditions.

  • At appropriate time points, withdraw samples and quench the reaction if necessary (e.g., neutralize acid/base).

  • Analyze the samples by a stability-indicating analytical method, typically HPLC or LC-MS, to separate the parent compound from any degradation products.

  • Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Expected Outcomes: This study will provide valuable information on the lability of this compound and help in the development of a robust formulation and the selection of appropriate storage conditions.

References

  • Stanczak, A., & Lewgowd, W. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.
  • Mishra, P., et al. (2015). A Comprehensive Review On Cinnoline Derivatives.
  • Sony, S., et al. (2018). A concise review on cinnoline and its biological activities.
  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Prashanthi Evangelin, M., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901.

Sources

Technical Support Center: Synthesis of 3-Methylcinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methylcinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reaction conditions and overcome challenges.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the diazotization of 2-aminoacetophenone followed by intramolecular cyclization, is a process that can be sensitive to various reaction parameters, most notably the choice of solvent. This guide will focus on providing a comprehensive understanding of how solvents and other conditions can influence the success of this synthesis.

Core Synthesis Pathway: Diazotization and Cyclization of 2-Aminoacetophenone

The most prevalent and practical laboratory-scale synthesis of this compound involves a two-step, one-pot process starting from 2-aminoacetophenone. This method is a variation of the Richter cinnoline synthesis.[1][2]

  • Diazotization: The primary aromatic amine of 2-aminoacetophenone is converted to a diazonium salt using a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.

  • Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular electrophilic attack on the enol or enolate of the acetyl group, leading to the formation of the cinnoline ring system. This step is often the rate-determining step and is highly influenced by the reaction environment.

The overall reaction is depicted below:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Aminoacetophenone reagents 1. NaNO₂, Acid (e.g., HCl) 2. Heat start->reagents Diazotization & Cyclization product This compound reagents->product

Figure 1: General workflow for the synthesis of this compound from 2-aminoacetophenone.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the role of the solvent.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound are a common issue and can stem from several factors, often related to the stability and reactivity of the intermediate diazonium salt.

  • Suboptimal Diazotization Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable.

    • Recommendation: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. This can be achieved using an ice-salt bath. Allowing the temperature to rise can lead to premature decomposition of the diazonium salt, reducing the amount available for cyclization.[3]

  • Incorrect Acidity: The pH of the reaction medium is critical.

    • In insufficient acid: Incomplete diazotization will occur. The free amine can also react with the diazonium salt to form diazoamino compounds, which are undesirable by-products.[4]

    • In excessive acid: While strong acidity is necessary to generate nitrous acid and stabilize the diazonium salt, extremely high concentrations of certain acids can lead to side reactions.

    • Recommendation: Use a moderate excess of a strong mineral acid like hydrochloric acid or sulfuric acid. Formic acid has also been reported for similar syntheses.[5]

  • Solvent Choice: The solvent plays a crucial role in both the diazotization and cyclization steps.

    • Aqueous Media: Water is a common solvent for diazotization as it effectively dissolves the inorganic reagents (NaNO₂ and acid) and the amine salt. However, water can also act as a nucleophile, leading to the formation of phenolic by-products if the cyclization is slow.[6]

    • Alcoholic Solvents (e.g., Ethanol): While 2-aminoacetophenone has better solubility in alcohols, using alcohols as the primary solvent for diazotization can lead to the formation of ether by-products through reaction with the diazonium salt. Diazotization in alcoholic media can sometimes be sluggish.[7]

    • Aprotic Solvents (e.g., THF, Dioxane): These solvents are generally not ideal for the initial diazotization step due to the poor solubility of the inorganic reagents. However, they can be beneficial for the cyclization step if the diazonium salt can be generated and then transferred to such a solvent. Coordinating solvents can hinder the desired reaction.[8]

    • Recommendation: An aqueous acidic solution is generally the most reliable starting point. If solubility is an issue, a co-solvent system (e.g., water-acetic acid) can be explored cautiously.

FAQ 2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?

Answer:

Tar formation is indicative of polymerization and decomposition reactions, which are often a consequence of unstable intermediates and harsh reaction conditions.

  • Decomposition of the Diazonium Salt: As mentioned, diazonium salts are prone to decomposition, especially at elevated temperatures, which can initiate radical polymerization pathways.

  • Side Reactions of the Product: Cinnoline and its derivatives can be susceptible to oxidation and polymerization under strongly acidic and oxidizing conditions.

  • Recommendations:

    • Strict Temperature Control: This is the most critical factor. Keep the reaction cold during diazotization and only gently warm the mixture to initiate cyclization.

    • Control the Rate of Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly with the acid and amine, minimizing side reactions.

    • Degas Solvents: While not always necessary, using degassed solvents can sometimes help to minimize oxidative side reactions.

    • Work-up Procedure: Once the reaction is complete, promptly neutralize the acid and extract the product to minimize its exposure to harsh conditions.

FAQ 3: My final product is difficult to purify. What are the common impurities and what purification strategies do you recommend?

Answer:

The primary impurities in this compound synthesis are typically unreacted starting material, by-products from side reactions of the diazonium intermediate, and polymeric material.

  • Common Impurities:

    • 2-Aminoacetophenone: Unreacted starting material.

    • Phenolic By-products: Formed from the reaction of the diazonium salt with water.

    • Diazoamino Compounds: Resulting from the coupling of the diazonium salt with unreacted 2-aminoacetophenone.

  • Purification Strategies:

    • Extraction: After neutralizing the reaction mixture with a base (e.g., sodium carbonate or dilute sodium hydroxide) to a pH of 8-9, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate. This will separate it from inorganic salts and some polar impurities.

    • Column Chromatography: This is the most effective method for separating this compound from closely related impurities. A silica gel column with a gradient elution system (e.g., hexane-ethyl acetate) is typically effective. The polarity of the solvent system can be adjusted based on TLC analysis.[9]

    • Recrystallization: If the crude product is a solid and of reasonable purity after extraction, recrystallization from a suitable solvent or solvent pair (e.g., ethanol-water, hexane-ethyl acetate) can be an effective final purification step.[10]

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method.[10]

FAQ 4: Can I use a solvent other than an aqueous acid for the reaction?

Answer:

While aqueous acidic media are standard, other solvent systems can be considered, but they come with their own set of challenges and benefits.

Solvent SystemAdvantagesDisadvantagesTroubleshooting Considerations
Aqueous Acid (e.g., HCl, H₂SO₄) Good for dissolving inorganic reagents; stabilizes the diazonium salt.Potential for phenolic by-product formation; may have limited solubility for some starting materials.Use a co-solvent like acetic acid if solubility is poor. Keep the temperature low to minimize reaction with water.
Aqueous Acetic Acid Improves solubility of the organic starting material.Can be more difficult to neutralize during work-up.Ensure complete neutralization before extraction to avoid loss of product in the aqueous layer.
Alcohols (e.g., Ethanol, Methanol) Good solubility for the organic starting material.Can react with the diazonium salt to form ethers; diazotization can be less efficient.This is generally not recommended for the diazotization step unless specific literature protocols suggest it for a related substrate.
Aprotic Solvents (e.g., THF, Dioxane) Can favor the intramolecular cyclization over intermolecular reactions with the solvent.Poor solubility of inorganic reagents for the initial diazotization.A two-step process where the diazonium salt is first formed and then added to the aprotic solvent could be attempted, but this is experimentally more complex.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of this compound from 2-Aminoacetophenone

This protocol is based on the principles of the Richter synthesis adapted for 2-aminoacetophenone.

Materials:

  • 2-Aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminoacetophenone (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine salt solution via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. A slight excess of nitrous acid can be checked for with starch-iodide paper (optional).

  • Cyclization:

    • Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. You should observe the evolution of nitrogen gas.

    • Maintain this temperature until the gas evolution ceases (typically 1-2 hours). Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9. Be cautious as this will cause gas evolution (CO₂ if using carbonate).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

G cluster_prep Preparation cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_workup Work-up cluster_purification Purification A Dissolve 2-Aminoacetophenone in HCl/Water B Cool to 0-5 °C A->B D Add NaNO₂ solution dropwise to amine salt solution (T < 5 °C) B->D C Prepare cold NaNO₂ solution C->D E Stir at 0-5 °C for 30 min D->E F Warm to RT, then heat to 50-60 °C E->F G Monitor N₂ evolution and TLC F->G H Cool and neutralize to pH 8-9 G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Column Chromatography J->K

Figure 2: Step-by-step workflow for the synthesis of this compound.

References

  • Chaudhary, P., et al. (2014). Synthesis and biological evaluation of some novel condensed cinnoline derivatives with or without pyrazoline.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(17), 3147.
  • Richter, V. von (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683.
  • A Concise Review on Cinnolines. (2020). Innovative Journal of Medical and Health Science, 10(04), 897-901.
  • Methods for the synthesis of cinnolines (Review). (2006). Russian Journal of Organic Chemistry, 42(4), 487-515.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Research Journal of Pharmacy and Technology, 18(1).
  • N‐Insertion of Diazonium Salts Into Ketone Derivatives. (2020).
  • 2-methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.580 (1955); Vol. 28, p.77 (1948).
  • Von Richter reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Diazotization of Aliphatic and Aromatic Amines. (n.d.). Retrieved from a relevant university chemistry resource.
  • Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... (n.d.).
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 633-641.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.
  • Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. (2025). Journal of the Chemical Society, Perkin Transactions 2, (8), 1137-1141.
  • On the cyclization of ortho-alkynylbenzene diazonium salts. (2000). Russian Chemical Bulletin, 49(1), 141-145.
  • Purine and Related Compound Purification Str
  • Reactions of Diazonium Salts. (2023). Chemistry LibreTexts.
  • 14.4: Diazotization of Amines. (2019). Chemistry LibreTexts.
  • Solvent Dictated Organic Transformations. (2024). Chemistry – A European Journal, 30(70), e202402120.
  • Synthesis of aminoacetophenone
  • List of purification methods in chemistry. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (2013). Research and Reviews: Journal of Chemistry, 2(4), 1-8.
  • Potassium cyanide. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • CN104016881A - Solvent medium for diazotization reaction. (2014).
  • Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. (2022, March 2). CrashCourse. [Video]. YouTube.
  • CN102924306A - Preparation method for 4-aminoacetophenone. (2013).
  • Deuterated Cyclopropanation of Alkenes by Iron Catalysis. (2026). Journal of the American Chemical Society, 148(2), 975-980.
  • Why does aniline give diazotization reaction but aliphatic amine does not? (2019, January 28). Quora.

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Managing reaction temperature for 3-Methylcinnoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-methylcinnoline and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) focusing on the critical aspect of reaction temperature management. The protocols and advice herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

Introduction: The Thermal Nuances of this compound Synthesis

The synthesis of the this compound scaffold, a precursor to various pharmacologically active compounds, is most commonly achieved through the Borsche-Herbert reaction. This pathway involves the diazotization of an ortho-aminoaryl ketone, specifically 2'-aminoacetophenone, followed by an intramolecular cyclization. While seemingly straightforward, the reaction is highly sensitive to temperature fluctuations at two critical stages: the formation of the diazonium salt and its subsequent cyclization. Precise temperature control is not merely a procedural formality but a determining factor for both the yield and purity of the final product. This guide will dissect the thermal intricacies of this synthesis, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: Navigating Temperature-Related Challenges

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature as the root cause.

Q1: My reaction yields are consistently low. After the diazotization step, I observe significant gas evolution and a dark, tarry mixture. What is the likely cause?

A1: This is a classic indication of premature decomposition of the arenediazonium salt. The diazonium group is notoriously unstable at elevated temperatures.

  • Causality: The diazotization of 2'-aminoacetophenone with sodium nitrite in an acidic medium is a highly exothermic reaction. If the temperature is not rigorously controlled and rises above the optimal 0-5 °C range, the diazonium salt will readily decompose, releasing nitrogen gas and forming a complex mixture of phenolic and polymeric byproducts, which often present as a dark tar.[1][2][3]

  • Troubleshooting Protocol:

    • Strict Temperature Control: Employ an ice-salt bath to maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of 2'-aminoacetophenone. This allows for better heat dissipation and prevents localized temperature spikes.

    • Efficient Stirring: Ensure vigorous and constant stirring to promote even heat distribution throughout the reaction mixture.

Q2: The cyclization of the diazonium salt to form 3-methyl-4-hydroxycinnoline is sluggish at room temperature, but heating seems to decrease the overall yield. How do I find the optimal temperature for cyclization?

A2: The cyclization step presents a delicate balance between reaction rate and product stability. While elevated temperatures can accelerate the desired intramolecular reaction, they can also promote competing decomposition pathways of the remaining diazonium salt.

  • Causality: The intramolecular cyclization involves the nucleophilic attack of the enol or enolate of the acetyl group onto the diazonium cation. This process has a specific activation energy. While room temperature may be sufficient for some substrates, for 2'-aminoacetophenone, gentle heating is often required to achieve a reasonable reaction rate. However, exceeding the optimal temperature will favor the undesired decomposition reactions mentioned in Q1.

  • Optimization Strategy:

    • Stepwise Temperature Increase: After the diazotization is complete (confirm with a negative starch-iodide paper test for nitrous acid), allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Gentle Heating: If the reaction is slow at room temperature, gradually heat the mixture in a water bath to 40-50 °C. Continue to monitor by TLC. Avoid aggressive heating.

    • Time as a Variable: It is often more effective to run the reaction for a longer duration at a moderate temperature than for a shorter period at a high temperature.

Troubleshooting_Low_Yield start Low Yield Observed check_diazotization Check Diazotization Step: Gas evolution? Dark, tarry mixture? start->check_diazotization Analyze reaction mixture after diazotization diazotization_issue Issue: Premature Diazonium Salt Decomposition check_diazotization->diazotization_issue Yes check_cyclization Check Cyclization Step: Reaction sluggish at RT? Yield decreases with high heat? check_diazotization->check_cyclization No solution_diazotization Solution: 1. Maintain 0-5°C with ice-salt bath. 2. Add NaNO2 solution dropwise. 3. Ensure vigorous stirring. diazotization_issue->solution_diazotization cyclization_issue Issue: Suboptimal Cyclization Temperature check_cyclization->cyclization_issue Yes solution_cyclization Solution: 1. Allow to slowly warm to RT. 2. Gently heat to 40-50°C if needed. 3. Monitor progress with TLC. 4. Prioritize longer reaction time over higher temperature. cyclization_issue->solution_cyclization

Frequently Asked Questions (FAQs)

Q3: What is the ideal temperature range for the diazotization of 2'-aminoacetophenone?

A3: The optimal temperature range for the diazotization of most aromatic amines, including 2'-aminoacetophenone, is 0-5 °C.[1] Maintaining this low temperature is critical to prevent the thermal decomposition of the resulting diazonium salt, which is highly unstable at higher temperatures.[3][4]

Q4: Can I perform the cyclization step at a higher temperature to speed up the reaction?

A4: While increasing the temperature will accelerate the rate of cyclization, it will also increase the rate of decomposition of any unreacted diazonium salt. This can lead to a decrease in the overall yield and the formation of impurities. A moderate temperature, typically in the range of room temperature to 50 °C, is recommended. The optimal temperature should be determined empirically for your specific reaction conditions by monitoring the reaction's progress.

Q5: My final product is off-color, even after recrystallization. Could this be related to the reaction temperature?

A5: Yes, the formation of colored impurities is often linked to inadequate temperature control. If the diazotization temperature is too high, side reactions can lead to the formation of azo compounds and other colored byproducts. These can be difficult to remove completely, even with recrystallization. Ensuring the 0-5 °C range is strictly maintained during diazotization is the best preventative measure.

Quantitative Data Summary

ParameterRecommended Temperature RangeRationalePotential Issues if Deviated
Diazotization 0-5 °CMinimizes thermal decomposition of the highly unstable arenediazonium salt.[1][2]Rapid decomposition, nitrogen gas evolution, formation of tar and colored impurities, significantly reduced yield.
Cyclization Room Temperature to 50 °CBalances the rate of intramolecular cyclization with the stability of the diazonium salt.Too Low: Sluggish or incomplete reaction. Too High: Increased decomposition of the diazonium salt, leading to lower yield and more byproducts.
Recrystallization Solvent-dependent (e.g., boiling ethanol or water)To dissolve the crude product completely and allow for the selective crystallization of the pure compound upon cooling.[5]Too Low: Incomplete dissolution of the product. Too High (if solvent boils off): Premature precipitation and trapping of impurities.

Experimental Protocol: Borsche-Herbert Synthesis of 3-Methyl-4-hydroxycinnoline

This protocol provides a detailed methodology with an emphasis on critical temperature control points.

Materials:

  • 2'-Aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath

  • Water bath

  • Büchner funnel and flask

  • TLC plates and chamber

Procedure:

Part 1: Diazotization of 2'-Aminoacetophenone

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2'-aminoacetophenone (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the stirred solution to 0 °C using an ice-salt bath. It is crucial to maintain the internal temperature between 0 and 5 °C for the entirety of this step.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled 2'-aminoacetophenone solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.

  • Verify the completion of the diazotization by testing a drop of the reaction mixture on starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

Part 2: Intramolecular Cyclization

  • Remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature while continuing to stir.

  • Monitor the progress of the cyclization by TLC.

  • If the reaction is proceeding slowly at room temperature, gently warm the mixture in a water bath to 40-50 °C. Maintain this temperature until the reaction is complete as indicated by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the crude product.

Part 3: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Purify the crude 3-methyl-4-hydroxycinnoline by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[6] Dissolve the crude solid in a minimum amount of the boiling solvent, and if necessary, perform a hot filtration to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Synthesis_Workflow start Start: 2'-Aminoacetophenone diazotization Diazotization (0-5 °C) NaNO2, HCl start->diazotization diazonium_salt Arenediazonium Salt Intermediate diazotization->diazonium_salt cyclization Intramolecular Cyclization (RT to 50 °C) diazonium_salt->cyclization crude_product Crude 3-Methyl-4-hydroxycinnoline cyclization->crude_product purification Recrystallization (e.g., boiling ethanol) crude_product->purification final_product Pure 3-Methyl-4-hydroxycinnoline purification->final_product

References

  • Organic Syntheses, Coll. Vol. 3, p.581 (1955); Vol. 28, p.75 (1948). 2-methyl-4-hydroxyquinoline. Available from: [Link]

  • Szűcs, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5644. Available from: [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Available from: [Link]

  • Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. Available from: [Link]

  • Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. Available from: [Link]

  • Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 34, p.51 (1954). 3-hydroxyquinoline. Available from: [Link]

  • Szűcs, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5644. Available from: [Link]

  • Wikipedia. Haber process. Available from: [Link]

  • Burckhalter, J. H., et al. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office. Quinoline compounds and process of making same.
  • Reddy, C. R., et al. (2015). Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. Asian Journal of Organic Chemistry, 4(12), 1374-1377. Available from: [Link]

  • Organic Syntheses, Vol. 88, p. 1 (2011). THE PREPARATION OF INDAZOLES VIA METAL FREE INTRAMOLECULAR ELECTROPHILIC AMINATION OF 2-AMINOPHENYL KETOXIMES. Available from: [Link]

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  • Pejić, N., et al. (2010). AN ALTERNATIVE WAY OF PRESENTING THE TEMPERATURE DEPENDENCE IN THE BRIGGS-RAUSCHER OSCILLATORY REACTION. Journal of the Serbian Chemical Society, 75(1), 121-129. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 3-Methylcinnoline and Other Cinnoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to quinoline and isoquinoline has inspired the synthesis and evaluation of a diverse library of derivatives. These compounds have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties, making the cinnoline core a fertile ground for drug discovery.[1][2][3][4] This guide provides a comparative analysis of 3-Methylcinnoline and other notable cinnoline derivatives, focusing on their performance in key biological assays and the underlying mechanistic principles.

This compound: A Novel Scaffold for Anti-Inflammatory Drug Discovery

Recent breakthroughs have identified the this compound scaffold as a promising starting point for the development of novel anti-inflammatory agents.[1][5] Unlike many other cinnoline derivatives that exhibit broad-spectrum bioactivity, this compound has been shown to possess a specific and potent mechanism of action targeting epigenetic regulators of inflammation.

Mechanism of Action: Inhibition of CBP/EP300 Bromodomain

The anti-inflammatory effects of this compound are attributed to its ability to act as an acetyl-lysine mimic, enabling it to bind to the bromodomain of the homologous proteins CREB-binding protein (CBP) and E1A-associated protein (EP300).[1][5][6][7] This binding event is significant as CBP/EP300 are crucial coactivators in the transcription of pro-inflammatory genes.

By occupying the acetyl-lysine binding pocket of the CBP/EP300 bromodomain, this compound-based inhibitors can effectively block the recruitment of these coactivators to chromatin. This, in turn, disrupts the transcriptional activity of key inflammatory mediators, most notably the nuclear factor-κB (NF-κB) signaling pathway, which is a central driver of the inflammatory response.[5][6] The inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5]

G cluster_0 TNF-α Signaling Pathway cluster_1 Epigenetic Regulation TNFa TNF-α TNFR TNFR TNFa->TNFR Binds NFkB NF-κB Activation TNFR->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines Cytokine Production (IL-6, IL-1β) Gene->Cytokines CBP_EP300 CBP/EP300 Bromodomain CBP_EP300->Gene Co-activates Methylcinnoline This compound Derivative Methylcinnoline->CBP_EP300 Inhibits G A 1. Seed cells in a 96-well plate (1,000-100,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Add cinnoline derivatives at various concentrations B->C D 4. Incubate for the desired exposure time (e.g., 24-72 hours) C->D E 5. Add 10 µL of MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours at 37°C E->F G 7. Add 100 µL of solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Figure 2: Workflow for the MTT Assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. [8]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [9]3. Compound Addition: Prepare serial dilutions of the cinnoline derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Exposure: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours). [8]5. MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. [6][8]6. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. [8]7. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. [6]8. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

G A 1. Prepare a standardized bacterial inoculum (0.5 McFarland standard) B 2. Inoculate a Mueller-Hinton agar plate for a uniform lawn of growth A->B C 3. Place paper disks impregnated with cinnoline derivatives onto the agar surface B->C D 4. Incubate the plate at 37°C for 18-24 hours C->D E 5. Measure the diameter of the zones of inhibition D->E

Sources

Validating the Mechanism of Action for 3-Methylcinnoline Derivatives: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and exacting. The cinnoline core, a nitrogen-containing heterocyclic system, has garnered significant interest for its diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides an in-depth, technically-focused framework for validating the mechanism of action of a specific subclass, the 3-Methylcinnoline derivatives, with a strong hypothesis that they function as kinase inhibitors.

Drawing parallels from structurally related compounds like 3-substituted quinolines and 3-methylquinoxalines, which have shown inhibitory activity against key angiogenic receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), this guide will outline a rigorous, multi-faceted approach to confirming this proposed mechanism.[1][4] We will present a logical workflow, from initial target engagement to the characterization of downstream cellular effects, and provide detailed, actionable protocols for the key experiments.

This guide is designed not as a rigid template, but as a comprehensive, self-validating system of inquiry. Each experimental step is chosen to build upon the last, creating a robust body of evidence to support or refute the hypothesized mechanism of action. We will also introduce Sorafenib, a clinically approved multi-kinase inhibitor of VEGFR and PDGFR, as a critical comparator to benchmark the performance of novel this compound derivatives.[5][6]

A Proposed Pathway for this compound Derivative Action

Based on the evidence from related heterocyclic compounds, we hypothesize that this compound derivatives may exert their anti-proliferative and pro-apoptotic effects by inhibiting the kinase activity of VEGFR-2 and/or PDGF-RTK. This inhibition would block downstream signaling cascades crucial for tumor angiogenesis, cell proliferation, and survival.

VEGFR2_Signaling_Pathway Figure 1: Hypothesized VEGFR-2 Signaling Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration 3_Methylcinnoline This compound Derivative 3_Methylcinnoline->P_VEGFR2 Inhibition

Caption: Hypothesized VEGFR-2 Signaling Inhibition by this compound Derivatives.

Experimental Workflow for Mechanism of Action Validation

A logical and sequential experimental workflow is paramount to building a compelling case for the mechanism of action. The following workflow is designed to systematically validate the kinase inhibition hypothesis for this compound derivatives.

G Figure 2: Experimental Workflow A Synthesis of this compound Derivative B Cellular Cytotoxicity Screening (MTT Assay) A->B C Target Engagement Confirmation (CETSA) B->C D In Vitro Kinase Inhibition Assays (VEGFR-2 & PDGF-RTK) C->D E Western Blot Analysis of Target Phosphorylation D->E F Analysis of Downstream Signaling & Apoptosis Markers E->F

Caption: A Sequential Workflow for Validating the Mechanism of Action.

Detailed Experimental Protocols

Representative Synthesis of a this compound Derivative

The ability to synthesize novel derivatives is fundamental to any drug discovery program. While numerous synthetic routes to cinnolines exist, a common approach involves the cyclization of arylhydrazones.[4] The following is a representative, generalized protocol that can be adapted for various this compound derivatives.

Protocol 1: Synthesis of a 3-Methyl-4-phenylcinnoline Derivative

  • Step 1: Formation of the Hydrazone. To a solution of 2-aminoacetophenone in ethanol, add a solution of phenylhydrazine. The mixture is stirred at room temperature for 2-4 hours. The resulting phenylhydrazone precipitate is filtered, washed with cold ethanol, and dried.

  • Step 2: Cyclization. The dried phenylhydrazone is suspended in a suitable high-boiling solvent such as diphenyl ether. A catalytic amount of a strong acid, for example, polyphosphoric acid, is added. The mixture is heated to 180-200°C for 1-2 hours.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is treated with an appropriate solvent like hexane to precipitate the crude product. The solid is collected by filtration and purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-methyl-4-phenylcinnoline derivative.

Cell-Based Assays

Protocol 2: MTT Cell Viability and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2][7][8]

  • Cell Seeding: Seed cancer cell lines known to express VEGFR-2 and/or PDGF-RTK (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and the comparator compound, Sorafenib, in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Target Engagement

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[2][9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Culture and Treatment: Culture the selected cancer cell line to ~80% confluency. Treat the cells with the this compound derivative at a concentration several-fold higher than its IC50 value, and with a vehicle control (DMSO), for 1-2 hours at 37°C.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Centrifugation: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (VEGFR-2 or PDGF-RTK) remaining in the soluble fraction by western blotting.

  • Data Analysis: Quantify the band intensities from the western blot and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Biochemical Assays

Protocol 4: In Vitro Kinase Inhibition Assay (PDGF-RTK)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinase. The following is based on a luminescent ADP-Glo™ Kinase Assay format.[1]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing PDGF-RTK kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), the purified PDGF-RTK enzyme, and the substrate (e.g., a generic tyrosine kinase substrate peptide).

  • Compound Addition: Add the this compound derivative or Sorafenib at various concentrations to the reaction wells. Include a no-inhibitor control.

  • Initiate Kinase Reaction: Add ATP to each well to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. A similar protocol can be adapted for VEGFR-2 using a commercially available assay kit.

Downstream Signaling Analysis

Protocol 5: Western Blotting for Phosphorylated Kinases and Apoptosis Markers

Western blotting is used to detect changes in the phosphorylation status of the target kinase and the expression levels of downstream signaling and apoptosis-related proteins.[7][10]

  • Cell Lysis: Treat cells with the this compound derivative at its IC50 and 2x IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-VEGFR-2 (Tyr1175)

    • Total VEGFR-2

    • Phospho-PDGF-RTK (Tyr857)

    • Total PDGF-RTK

    • Bax

    • Bcl-2

    • Cleaved Caspase-3

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the ratio of phosphorylated to total kinase and an increase in the Bax/Bcl-2 ratio and cleaved caspase-3 levels would support the proposed mechanism of action.

Comparative Data Analysis

To objectively compare the performance of the this compound derivatives with the established inhibitor Sorafenib, the experimental data should be summarized in clear, structured tables.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHepG2MCF-7
This compound Derivative XValueValue
SorafenibValueValue

Table 2: Target Engagement and Kinase Inhibition

CompoundCETSA ΔTm (°C) VEGFR-2In Vitro IC50 (µM) VEGFR-2In Vitro IC50 (µM) PDGF-RTK
This compound Derivative XValueValueValue
SorafenibValueValueValue

Conclusion

The validation of a drug's mechanism of action is a cornerstone of modern drug discovery. This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of this compound derivatives as potential kinase inhibitors. By employing a logical progression of experiments, from cellular cytotoxicity and target engagement to in vitro kinase inhibition and downstream signaling analysis, researchers can build a robust and compelling data package. The inclusion of a well-characterized comparator like Sorafenib ensures that the performance of these novel compounds is benchmarked against a clinically relevant standard. The detailed protocols and structured approach outlined herein are intended to empower researchers to confidently and efficiently validate the therapeutic potential of this promising class of molecules.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.